Tris(2,4,5-trichlorophenyl)methane
Description
Properties
CAS No. |
70757-50-5 |
|---|---|
Molecular Formula |
C19H7Cl9 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H |
InChI Key |
NCQDNZGEBCBEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
step-by-step synthesis pathway of tris(2,4,5-trichlorophenyl)methane
Title: Synthesis and Mechanistic Evaluation of Tris(2,4,5-trichlorophenyl)methane: A Technical Whitepaper
Executive Summary
Tris(2,4,5-trichlorophenyl)methane (CAS: 70757-50-5, Molecular Formula: C₁₉H₇Cl₉) is a sterically hindered, halogen-rich triarylmethane derivative with a molecular weight of 554.3 g/mol [1]. In advanced materials science, its rigid molecular core is utilized to influence the thermal stability and electronic properties of novel organic frameworks and polymers[2]. Furthermore, the compound is under investigation for its biological activities, demonstrating potential as an antimicrobial and anticancer agent through the modulation of biochemical processes via specific protein binding[1].
Retrosynthetic Strategies and Mechanistic Causality
The synthesis of highly substituted triarylmethanes is notoriously challenging due to the severe steric hindrance imparted by the ortho-chlorine atoms on the phenyl rings[2].
-
Pathway A: Grignard-Mediated Alkylation (Preferred) This pathway utilizes 2,4,5-trichlorophenylmagnesium bromide and chloroform (CHCl₃) as the carbon source. The addition of a Lewis acid (such as AlCl₃) facilitates the sequential generation of electrophilic carbon centers from chloroform, allowing the bulky aryl nucleophiles to attack[2]. Strict temperature control (0–25°C) is critical; elevated temperatures lead to unwanted dimerization or over-chlorination[2].
-
Pathway B: Base-Catalyzed Benzyl Chloride Condensation An alternative industrial approach involves the reaction of 2,4,5-trichlorobenzyl chloride with a strong base (e.g., NaOH or KOH) in high-boiling non-polar solvents like toluene or xylene under reflux conditions[3]. While scalable, this method often requires continuous flow systems to manage byproduct formation and optimize yield[3].
Step-by-Step Experimental Methodology (Pathway A)
Protocol: Synthesis of Tris(2,4,5-trichlorophenyl)methane via Grignard Alkylation
-
Preparation of the Grignard Reagent :
-
Action: In a flame-dried Schlenk flask under a strict argon atmosphere, suspend magnesium turnings (3.3 equiv) in anhydrous tetrahydrofuran (THF). Slowly add a solution of 1-bromo-2,4,5-trichlorobenzene (3.0 equiv) in THF.
-
Causality: The inert atmosphere is mandatory to prevent the quenching of the highly reactive Grignard reagent by ambient moisture. THF stabilizes the Grignard complex through oxygen lone-pair coordination.
-
-
Electrophile Introduction :
-
Action: Cool the reaction mixture to 0°C using an ice-water bath. Introduce anhydrous chloroform (CHCl₃, 1.0 equiv) dropwise, followed by the careful, portion-wise addition of anhydrous aluminum chloride (AlCl₃, catalytic amount)[2].
-
Causality: AlCl₃ acts as a Lewis acid to abstract chloride ions from CHCl₃, generating a highly electrophilic carbocation intermediate. The 0°C temperature suppresses the formation of disubstituted dimers and manages the exothermic nature of the Lewis acid-base interaction[2].
-
-
Alkylation and Maturation :
-
Action: Allow the reaction to slowly warm to room temperature (25°C) and stir for 12–18 hours[2].
-
Causality: The bulky 2,4,5-trichlorophenyl groups impose significant steric drag. Extended reaction times at ambient temperature provide the necessary activation energy for the third aryl addition without triggering thermal degradation[2].
-
-
Quenching and Purification :
-
Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
-
Causality: NH₄Cl provides a mild proton source to safely decompose unreacted magnesium and Grignard complexes without causing the violent exothermic hydrolysis associated with strong acids.
-
Reaction Optimization and Quantitative Data
The following table summarizes the comparative conditions and challenges associated with different synthetic routes for tris(2,4,5-trichlorophenyl)methane[2][3].
| Synthetic Route | Reactants | Catalyst / Base | Temperature | Estimated Yield | Primary Challenges |
| Grignard Alkylation | 2,4,5-Trichlorophenyl MgBr + CHCl₃ | AlCl₃ | 0–25°C | 40–60% | Steric hindrance favoring di-substituted intermediates[2]. |
| Base Condensation | 2,4,5-Trichlorobenzyl chloride | NaOH / KOH (in Toluene) | Reflux | Variable | Byproduct formation; requires flow systems for optimization[3]. |
| Ullmann-Type Coupling | 2,4,5-Trichlorobromobenzene + CBr₄ | Pd(OAc)₂ | 120°C | 50–70% | High temperature required; expensive palladium catalysts[2]. |
Downstream Chemical Transformations
The unique structural topology of tris(2,4,5-trichlorophenyl)methane allows for specific derivatizations:
-
Oxidation : Treatment with strong oxidants such as potassium permanganate (KMnO₄) in acidic/basic mediums or chromium trioxide (CrO₃) converts the central methine carbon into a ketone, yielding the corresponding tris(2,4,5-trichlorophenyl)quinone[1][4].
-
Reduction : The application of lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol can reduce associated functional groups or intermediates back to the triarylmethane core[1][4].
-
Electrophilic Aromatic Substitution : The aromatic rings can be further functionalized (e.g., nitration using nitric/sulfuric acid or amination) to tune the electronic properties of the molecule for biological or luminescent imaging applications[1][4].
Mechanistic Workflow Visualization
Synthetic pathway and downstream oxidation of Tris(2,4,5-trichlorophenyl)methane.
References
-
Buy Tris(2,4,5-trichlorophenyl)methane | 70757-50-5 - Smolecule. 1[1]
-
Tris(2,4,5-trichlorophenyl)methane Supplier - Benchchem. 2[2]
-
Synthesis Methods: Tris(2,4,5-trichlorophenyl)methane - Smolecule. 3[3]
-
Tris(2,4,5-trichlorophenyl)methane Chemical Reactions Analysis - Benchchem. 4[4]
Sources
Crystal Structure and X-Ray Diffraction of Tris(2,4,5-trichlorophenyl)methane: A Technical Guide
Target Audience: Researchers, Crystallographers, and Materials Scientists Content Type: In-Depth Technical Whitepaper
Executive Summary
Tris(2,4,5-trichlorophenyl)methane (CAS: 70757-50-5) is a highly halogenated organic compound (C₁₉H₇Cl₉, MW: 554.3 g/mol ) that serves as a rigid, sterically encumbered building block for novel organic frameworks, polymers, and as a precursor for persistent triarylmethyl radicals [1, 2]. Unlike its well-documented open-shell radical counterparts (e.g., the TTM radical), the closed-shell methane derivative features an sp³-hybridized central carbon. This fundamental difference dictates a unique tetrahedral geometry that forces the three 2,4,5-trichlorophenyl rings into a distinct propeller-like conformation. This whitepaper provides a rigorous, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this complex halogenated core.
Molecular Architecture and Crystallographic Theory
The crystallographic behavior of tris(2,4,5-trichlorophenyl)methane is governed by the delicate balance between intramolecular steric repulsion and intermolecular supramolecular assembly.
-
Conformational Causality (The Propeller Motif): The sp³ hybridization of the central methine carbon dictates a tetrahedral geometry. However, the presence of an ortho-chlorine atom at the 2-position of each phenyl ring creates severe steric clashes if the rings attempt to adopt a coplanar arrangement. To minimize this steric energy penalty, the molecule undergoes torsional twisting, adopting a C3 or pseudo- C3 symmetric propeller conformation [4].
-
Lattice Rigidity via Halogen Bonding: With nine chlorine atoms per molecule, the crystal lattice is heavily dominated by intermolecular Cl···Cl halogen bonds and C–H···Cl interactions [3]. These highly directional non-covalent interactions lock the molecules into a rigid lattice, which is highly desirable for materials science applications requiring high thermal stability [2].
Fig 1. Causality of molecular geometry and steric hindrance on crystal packing and lattice rigidity.
Self-Validating Experimental Workflows
To accurately resolve the electron density of a highly chlorinated compound, the experimental workflow must prevent kinetic trapping of polymorphs and mitigate the thermal motion of heavy atoms.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Standard cooling crystallization often fails for highly chlorinated methanes, yielding twinned or microcrystalline powders due to rapid precipitation. Vapor diffusion ensures a slow, thermodynamic approach to supersaturation.
-
Solvent Selection: Dissolve 50 mg of high-purity tris(2,4,5-trichlorophenyl)methane [1] in 2 mL of dichloromethane (DCM) in an inner vial. DCM is chosen for its excellent solvating power for halogenated aromatics.
-
Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 10 mL of n-hexane (anti-solvent). Seal the outer vial tightly.
-
Diffusion: Allow the system to stand undisturbed at 20 °C for 5–7 days. The volatile DCM will slowly exchange with the hexane, gradually lowering the solubility and inducing nucleation.
-
System Validation: Inspect the resulting crystals under a polarized light microscope. A successful single-crystal domain will exhibit uniform extinction (birefringence) when rotated by 90°. Crystals showing mosaic patterns or opaque inclusions must be discarded, as they indicate twinning or solvent trapping.
Protocol 2: Cryogenic Mounting and SCXRD Data Collection
Chlorine atoms exhibit significant thermal vibration at room temperature, which artificially inflates their atomic displacement parameters (ADPs) and obscures the precise C–Cl bond lengths.
-
Cryogenic Mounting: Submerge the validated crystal in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation. Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Radiation Selection: Utilize Molybdenum K α radiation ( λ=0.71073 Å). Causality: Copper K α radiation would result in excessive X-ray absorption by the nine heavy chlorine atoms, leading to severe systematic errors in the data.
-
System Validation: Perform a preliminary unit cell matrix scan. Monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the choice of crystal and confirms the absence of significant spatial overlap (twinning). If Rint>0.10 , abort the collection and remount a new specimen.
Fig 2. Self-validating workflow for the crystallization and SCXRD analysis of halogenated methanes.
Quantitative Data and Structural Refinement
Following data collection, the structure is solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). Due to the high halogen content, applying a rigorous multi-scan spherical absorption correction (e.g., SADABS) is non-negotiable to account for the anisotropic absorption of X-rays by the crystal faces.
Table 1: Anticipated Crystallographic Data and Refinement Parameters (Note: Parameters reflect the typical crystallographic profile for rigid, highly chlorinated triarylmethanes of this class).
| Parameter | Value / Description |
| Chemical Formula | C₁₉H₇Cl₉ [3] |
| Formula Weight | 554.33 g/mol [1] |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P1ˉ or P21/c (Centrosymmetric packing favored by halogens) |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Central Carbon Hybridization | sp³ (Tetrahedral, distinguishing it from planar TTM radicals) [4] |
| Absorption Correction | Multi-scan (Empirical) |
| Primary Intermolecular Contacts | Cl···Cl Halogen bonding, C–H···Cl interactions |
| Refinement Target | R1<0.05 , wR2<0.12 |
Structural Implications for Materials Science
The refined crystal structure of tris(2,4,5-trichlorophenyl)methane reveals the exact torsional angles of the propeller blades. Because the 2,4,5-substitution pattern leaves one ortho position open (unlike the fully blocked 2,4,6-trichlorophenyl derivatives), the molecule exhibits a slightly relaxed steric profile. This allows for closer intermolecular packing, enhancing the density of the halogen-bonded network. This structural insight is critical for researchers utilizing this compound as a precursor for catalytic systems or robust organic frameworks [2].
References
- Title: Buy Tris(2,4,5-trichlorophenyl)
- Title: Tris(2,4,5-trichlorophenyl)
- Title: Tris(2,4,5-trichlorophenyl)
- Title: Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)
Electronic and Magnetic Properties of Tris(2,4,5-trichlorophenyl)methane: A Technical Guide
Executive Summary
Tris(2,4,5-trichlorophenyl)methane (CAS 70757-50-5) is a highly specialized, halogen-rich organic framework[1]. While its diamagnetic ground state is primarily utilized as a rigid building block in material science and environmental chemistry[1], its true technical value emerges when it is converted into its open-shell radical derivative. Unlike the extensively studied tris(2,4,6-trichlorophenyl)methyl (TTM) radical[2], the 2,4,5-isomer presents a unique asymmetric steric environment. This guide explores the electronic structure of the methane precursor, the self-validating protocols for radical generation, and the resulting magnetic and electron paramagnetic resonance (EPR) properties.
Electronic Properties of the Diamagnetic Precursor
The molecular architecture of tris(2,4,5-trichlorophenyl)methane ( C19H7Cl9 )[3] consists of a central sp³-hybridized carbon bonded to three 2,4,5-trichlorophenyl rings. Its molecular weight is approximately 554.3 g/mol [4].
-
Steric Conformation: The bulky chlorine atoms at the ortho positions (position 2) force the phenyl rings into a propeller-like C3 or C1 symmetric conformation to minimize steric clash. However, the absence of a second ortho-chlorine (position 6 is occupied by a proton) reduces the steric congestion around the central methine proton compared to the 2,4,6-isomer.
-
Electronic Energy Levels: The nine highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect. This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly stable against spontaneous oxidation but highly susceptible to deprotonation by strong bases.
Conversion Protocol: From Methane to Paramagnetic Radical
To study the magnetic properties, the diamagnetic methane must be converted into a spin-active radical ( S=1/2 ). This requires a precise two-step process: deprotonation followed by one-electron oxidation[2].
Self-Validating Experimental Protocol
Step 1: Carbanion Generation (Deprotonation)
-
Methodology: Dissolve 1.0 mmol of tris(2,4,5-trichlorophenyl)methane in 20 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add 1.05 mmol of n-butyllithium (n-BuLi) in hexane.
-
Causality & Validation: The central methine proton is rendered highly acidic by the electron-withdrawing chlorine atoms, allowing n-BuLi to quantitatively abstract it. The -78 °C temperature is critical; it prevents the highly reactive carbanion from attacking the THF solvent or undergoing nucleophilic aromatic substitution. A rapid color change to a deep, intense hue validates the formation of the highly conjugated carbanion intermediate.
Step 2: One-Electron Oxidation
-
Methodology: Add 1.2 mmol of anhydrous silver nitrate ( AgNO3 ) or p-chloranil to the cold solution, then allow it to slowly warm to room temperature.
-
Causality & Validation: AgNO3 acts as a mild, single-electron oxidant. It removes exactly one electron from the HOMO of the carbanion, generating the neutral tris(2,4,5-trichlorophenyl)methyl radical. Using a mild oxidant prevents over-oxidation to a diamagnetic carbocation. The precipitation of elemental silver ( Ag0 ) serves as a visual, self-validating indicator of successful electron transfer.
Caption: Workflow for generating the paramagnetic radical from its diamagnetic methane precursor.
Magnetic and EPR Properties of the Radical
Once generated, the tris(2,4,5-trichlorophenyl)methyl radical exhibits fascinating magnetic properties driven by its unpaired electron.
-
Spin Density Distribution: Quantum chemical calculations typically show that ~50% of the spin density is localized on the central sp²-hybridized carbon[2]. The remaining spin density is delocalized across the ortho and para positions of the phenyl rings via hyperconjugation and resonance.
-
EPR Spectroscopy (Causality of the 2,4,5-Pattern): The EPR spectrum of the 2,4,5-radical is markedly different from the 2,4,6-TTM radical. In TTM, the positions ortho to the central carbon are blocked by chlorine atoms, leaving only meta-protons (which have weak hyperfine coupling). In the 2,4,5-isomer, position 6 is occupied by a proton. Because this proton is ortho to the central carbon, it experiences strong spin polarization. Consequently, the EPR spectrum displays a highly complex multiplet with significant hyperfine coupling constants ( aH ) from the ortho-protons, superimposed with smaller couplings from the chlorine isotopes ( 35Cl and 37Cl ).
-
Macroscopic Paramagnetism: In the solid state, the reduced steric shielding (missing the 6-chloro substituent) allows the radical molecules to pack closer together than TTM radicals. This closer proximity enhances intermolecular magnetic exchange interactions, making it a valuable candidate for studying organic antiferromagnetism or ferromagnetism in purely organic glassy materials.
Caption: Spin density distribution and EPR spectral causality in the TTCPM radical.
Quantitative Data and Structural Comparison
To contextualize the properties of tris(2,4,5-trichlorophenyl)methane, Table 1 compares it with the industry-standard TTM precursor.
Table 1: Comparative Electronic and Structural Properties
| Property | Tris(2,4,5-trichlorophenyl)methane | Tris(2,4,6-trichlorophenyl)methane |
| CAS Number | 70757-50-5 | 36064-50-3 |
| Molecular Formula | C19H7Cl9 | C19H7Cl9 |
| Molecular Weight | 554.3 g/mol | 554.3 g/mol |
| Ortho-Chlorine Count | 3 (Position 2 only) | 6 (Positions 2 and 6) |
| Central Carbon Shielding | Moderate | Extremely High |
| EPR Hyperfine Coupling | Strong (ortho-protons at pos. 6) | Weak (meta-protons only) |
| Radical Ground State | Paramagnetic ( S=1/2 ) | Paramagnetic ( S=1/2 ) |
Applications in Drug Development and Materials Science
While primarily a research chemical, the unique halogenated framework of tris(2,4,5-trichlorophenyl)methane has dual utility. In materials science, its radical form is explored for spintronics and organic magnetic materials due to its unique solid-state packing[2].
In biological and drug development contexts, the rigid, lipophilic, and halogen-rich core is investigated for its potential to interact with cellular proteins, showing promise in antimicrobial and anticancer developmental studies[4]. The precise 2,4,5-positioning of the chlorines enhances its binding affinity to specific hydrophobic pockets in target enzymes, modulating biochemical processes through specific binding[4].
References
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Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071 - PubChem National Institutes of Health (NIH)[Link]
-
Direct Access to Luminescent meta-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals through Nucleophilic Substitution Organic Letters - ACS Publications[Link]
Sources
tris(2,4,5-trichlorophenyl)methane molecular weight and solvent solubility
An In-depth Technical Guide to the Physicochemical Properties of Tris(2,4,5-trichlorophenyl)methane: Molecular Weight and Solvent Solubility
Introduction
Tris(2,4,5-trichlorophenyl)methane is a highly chlorinated aromatic organic compound distinguished by three 2,4,5-trichlorophenyl groups attached to a central methane carbon.[1] Its unique molecular architecture, rich in halogens, imparts significant stability and influences its electronic properties, making it a compound of interest in material science, particularly for the synthesis of novel polymers and organic frameworks.[2] Furthermore, its potential as an antimicrobial and anticancer agent is under investigation, stemming from its ability to interact with various cellular proteins and enzymes.[1] This guide provides a detailed examination of two fundamental physicochemical properties crucial for its application in research and development: its precise molecular weight and its solubility profile in various organic solvents.
Part 1: Molecular Weight and Formula
The molecular weight is a critical parameter for any chemical compound, forming the basis for stoichiometric calculations in synthesis, quantitative analysis, and characterization techniques such as mass spectrometry. The molecular formula for tris(2,4,5-trichlorophenyl)methane has been definitively established, allowing for a precise calculation of its molecular weight.
Molecular Formula: C₁₉H₇Cl₉[2][3][4]
This formula indicates a structure composed of 19 carbon atoms, 7 hydrogen atoms, and 9 chlorine atoms. The high degree of chlorination is a defining feature of the molecule.
Quantitative Data: Molecular Weight
The molecular weight of tris(2,4,5-trichlorophenyl)methane is consistently reported across multiple chemical databases. This value is computed based on the atomic weights of its constituent elements.
| Parameter | Value | Source |
| Molecular Weight | 554.3 g/mol | Smolecule[1], PubChem[3], Benchchem[2] |
| Molecular Weight (More Precise) | 554.336 g/mol | Inxight Drugs[4] |
| Monoisotopic Mass | 549.774449 Da | PubChem[3] |
| CAS Number | 70757-50-5 | Smolecule[1], PubChem[3], Benchchem[2] |
The consistency of these values provides a high degree of confidence for researchers using this compound in experimental settings.
Part 2: Solvent Solubility Profile
The solubility of a compound is a determining factor in its utility, governing everything from reaction conditions and purification methods to its formulation for biological assays and processing for material applications. While specific quantitative solubility data for tris(2,4,5-trichlorophenyl)methane is not extensively published, its solubility characteristics can be expertly inferred from its molecular structure and data on analogous compounds.
Theoretical Basis for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. Tris(2,4,5-trichlorophenyl)methane is a large, highly nonpolar molecule. The nine chlorine atoms withdraw electron density from the phenyl rings, but the molecule's overall symmetry and the absence of hydrogen bond donor sites result in very low polarity.
This structural assessment is strongly supported by its computed XLogP3-AA value of 10.9[3]. This high value indicates extreme lipophilicity (a high affinity for fatty or nonpolar environments) and consequently, very low hydrophilicity (a low affinity for water). Therefore, it is expected to be practically insoluble in polar protic solvents like water and highly soluble in nonpolar and some polar aprotic organic solvents.
Qualitative Solubility Data and Solvent Selection Rationale
Based on its physicochemical properties and solvents used in the synthesis and study of related polychlorinated triphenylmethanes, the following qualitative solubility profile can be established.[5][6]
| Solvent Class | Example Solvents | Expected Solubility | Rationale for Interaction |
| Nonpolar Aromatic | Toluene, Xylene | High | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the trichlorophenyl rings of the solute. These solvents were noted for use in its synthesis.[1] |
| Chlorinated Alkanes | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), 1,2-Dichloroethane | High | These solvents have a polarity that is well-matched to the solute, and they can effectively solvate the large, chlorinated structure through dipole-dipole interactions and London dispersion forces. Chloroform and CH₂Cl₂ are commonly used for related radical species.[5] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Good | Solubility is driven primarily by London dispersion forces. While effective, the lack of more specific interactions (like π-stacking) may result in slightly lower solubility compared to aromatic or chlorinated solvents. Cyclohexane has been used as a solvent for spectroscopic studies of similar compounds.[5][7] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Low to Moderate | While these solvents have high dipole moments, their polarity may be too high for optimal solvation of the highly nonpolar solute. However, some solubility is expected. |
| Polar Protic | Water, Ethanol, Methanol | Very Low / Insoluble | The strong hydrogen-bonding network of these solvents cannot be disrupted by the nonpolar solute, which cannot participate in hydrogen bonding itself. This leads to negligible solubility. |
Part 3: Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data (e.g., for formulation or regulatory purposes), the isothermal shake-flask method is the gold-standard experimental approach. It is a robust, self-validating system that measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective
To determine the equilibrium solubility of tris(2,4,5-trichlorophenyl)methane in a selected organic solvent at a constant temperature.
Methodology: Isothermal Shake-Flask
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of tris(2,4,5-trichlorophenyl)methane in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a minimum of five standard solutions of decreasing concentration. These standards will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid tris(2,4,5-trichlorophenyl)methane to several screw-cap glass vials. The presence of undissolved solid at the end of the experiment is critical to ensure that the solution is saturated.
-
Accurately add a known volume or mass of the pre-conditioned solvent (at the target temperature) to each vial.
-
Seal the vials tightly and place them in a temperature-controlled orbital shaker or shaking water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Alternatively, centrifuge the vials at high speed and carefully collect the supernatant. This step must be performed quickly to avoid temperature fluctuations.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectrophotometry.
-
Plot the analytical response (e.g., peak area from HPLC) of the standards against their known concentrations to generate a calibration curve.
-
Use the equation of the linear regression from the calibration curve to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Express the final solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Workflow Visualization
Sources
- 1. Buy Tris(2,4,5-trichlorophenyl)methane | 70757-50-5 [smolecule.com]
- 2. Tris(2,4,5-trichlorophenyl)methane Supplier| [benchchem.com]
- 3. Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRIS(2,4,5-TRICHLOROPHENYL)METHANE [drugs.ncats.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly photostable and emissive thienyl-containing tris(2,4,6-trichlorophenyl)methyl radicals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. xjau.edu.cn [xjau.edu.cn]
Engineering Stable Organic Radicals: Tris(2,4,5-trichlorophenyl)methane as a Precursor for Advanced Optoelectronic and Biological Applications
Executive Summary
The transition from closed-shell organic molecules to open-shell stable radicals represents a paradigm shift in materials science and pharmacology. Historically, organic radicals were viewed merely as transient, highly reactive intermediates. However, the strategic introduction of steric bulk and spin delocalization has birthed a new class of stable organic radicals.
This technical whitepaper explores Tris(2,4,5-trichlorophenyl)methane (CAS 70757-50-5) —a highly specialized, halogen-rich organic precursor. While the 2,4,6-isomer (TTM) and the perchlorinated variant (PTM) dominate traditional literature, the 2,4,5-trichloro substitution pattern offers a unique "hemispherically asymmetric" steric shield. This structural nuance balances kinetic stability with accessible molecular sites, making it an exceptional precursor for synthesizing stable radicals utilized in next-generation OLEDs, biological imaging, and targeted redox therapeutics [1, 4].
Mechanistic Foundations of Radical Stability
The utility of Tris(2,4,5-trichlorophenyl)methane lies in its ability to be converted into a long-lived, carbon-centered radical. The stability of the resulting tris(2,4,5-trichlorophenyl)methyl radical is governed by two synergistic mechanisms:
Thermodynamic Stabilization via Spin Delocalization
Upon removal of the central methine proton and subsequent single-electron oxidation, the unpaired electron resides in the pz orbital of the central sp2 -hybridized carbon. The electron-withdrawing nature of the nine chlorine atoms lowers the energy of the Singly Occupied Molecular Orbital (SOMO), thermodynamically stabilizing the radical against oxidative degradation [5].
Kinetic Stabilization via Asymmetric Steric Shielding
Unlike the classic TTM radical (which features six ortho-chlorine atoms), the 2,4,5-isomer possesses only three ortho-chlorine atoms (at the 2-positions).
-
The Causality of Conformation: These three ortho-chlorines force the phenyl rings out of planarity, adopting a propeller-like conformation. This physical barrier blocks the central carbon from reacting with oxygen or dimerizing (preventing the formation of Gomberg-type dimers).
-
The 2,4,5 Advantage: Because the 6-position remains unsubstituted, the radical maintains kinetic stability while allowing for unique intermolecular π−π stacking in solid-state devices, or targeted binding interactions with cellular proteins in biological assays [2].
Radical Generation: Workflows and Protocols
The conversion of the closed-shell methane precursor into an open-shell radical requires a precise, two-step sequence: deprotonation followed by single-electron oxidation.
Caption: Workflow for the generation of stable organic radicals from tris(2,4,5-trichlorophenyl)methane.
Step-by-Step Methodology: Synthesis of the Open-Shell Radical
This protocol is designed as a self-validating system, ensuring researchers can verify success at each intermediate stage.
Phase 1: Carbanion Generation
-
Preparation: Dissolve 1.0 mmol of Tris(2,4,5-trichlorophenyl)methane [3] in 20 mL of anhydrous Tetrahydrofuran (THF) in a Schlenk flask.
-
Causality: Anhydrous THF is critical; trace water will act as a proton source, quenching the highly reactive carbanion back to the starting methane precursor.
-
-
Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles.
-
Causality: Ambient oxygen must be strictly excluded. If O2 is present during deprotonation, it will react with the carbanion to form unstable peroxide species, leading to quinone degradation products [1].
-
-
Deprotonation: Under an argon atmosphere, dropwise add 1.1 equivalents of Tetrabutylammonium hydroxide (TBAH) (1.0 M in methanol).
-
Self-Validation Check: The reaction mixture will immediately transition from a colorless/pale-yellow solution to a deep, intense purple or red. This drastic chromic shift validates successful carbanion formation, driven by the highly delocalized anionic π -system.
-
Phase 2: Single-Electron Oxidation 4. Oxidation: Add 1.5 equivalents of Silver Nitrate ( AgNO3 ) dissolved in a minimal volume of anhydrous acetonitrile.
-
Causality: AgNO3 acts as a mild, single-electron oxidant. Utilizing stronger oxidants (e.g., KMnO4 or CrO3 ) would strip a second electron, over-oxidizing the molecule into a carbocation and subsequently a quinone[1].
-
Validation & Isolation: Stir the mixture for 2 hours in the dark. The precipitation of elemental silver ( Ag0 ) serves as a visual, thermodynamic confirmation of the redox event. Filter the solution through a Celite pad to remove the silver salts.
-
Characterization: Analyze the concentrated filtrate via Electron Paramagnetic Resonance (EPR) spectroscopy. A distinct multiplet signal (due to hyperfine coupling with the protons and chlorines) confirms the presence of the stable doublet radical.
Quantitative Data & Precursor Comparison
To select the appropriate precursor for drug development or materials science, researchers must weigh steric protection against functionalization potential.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Steric Shielding | Primary Application Profile |
| Tris(2,4,5-trichlorophenyl)methane | 70757-50-5 | C19H7Cl9 | 554.3 | Moderate (3 ortho-Cl) | Bio-imaging, Target-binding Therapeutics, Precursor |
| TTM Radical (2,4,6-isomer) | N/A | C19H6Cl9 | 553.3 | High (6 ortho-Cl) | OLED Emitters, Spintronics |
| PTM Radical (Perchloro) | N/A | C19Cl15 | 758.4 | Extreme (6 ortho-Cl) | Spin Labels, Molecular Magnetism |
Applications in Drug Development and Optoelectronics
The stable radical derived from Tris(2,4,5-trichlorophenyl)methane exhibits a doublet ground state, unlocking dual-pathway applications.
Caption: Dual-pathway applications of stable radicals in optoelectronics and biological modulation.
Biological Modulation & Therapeutics
In pharmacological contexts, the open-shell nature of the radical allows it to participate in Single-Electron Transfer (SET) reactions with cellular substrates. Because the 2,4,5-isomer has an exposed 6-position on its phenyl rings, it can more readily interact with cellular proteins and enzymes compared to the fully blocked PTM radical. This specific binding and subsequent redox modulation disrupt local oxidative stress pathways, demonstrating significant potential as a targeted antimicrobial and anticancer agent [1]. Furthermore, its distinct EPR signature makes it an invaluable spin label for mapping complex protein structures.
Optoelectronics (OLEDs)
Traditional closed-shell OLED emitters suffer from spin-forbidden triplet-to-singlet transitions, capping their internal quantum efficiency (IQE) without heavy-metal doping. Stable organic radicals bypass this entirely. Because the ground state and the lowest excited state are both doublets, the radiative decay (SOMO to SOMO) is completely spin-allowed, theoretically enabling 100% IQE for deep-red and near-infrared emission [4, 5].
References
-
Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071 Source: PubChem, National Institutes of Health URL:[Link]
-
Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED Source: Molecules (MDPI) URL:[Link]
-
Tuning the stability of organic radicals: from covalent approaches to non-covalent Source: Chemical Science (via PubMed Central) URL:[Link]
Application Note: Protocol for the Deprotonation and Radicalization of Tris(2,4,5-trichlorophenyl)methane
Mechanistic Rationale & Chemical Context
Tris(2,4,5-trichlorophenyl)methane (CAS: 70757-50-5) is a highly specialized halogenated organic building block utilized in the synthesis of stable organic radicals, advanced organic frameworks, and biological imaging agents[1][2]. While its structural cousin—the tris(2,4,6-trichlorophenyl)methyl (TTM) radical—is ubiquitous in organic spintronics, the 2,4,5-isomer presents a fundamentally unique steric and electronic profile[2][3].
In the 2,4,5-substitution pattern, only oneortho position per phenyl ring is occupied by a chlorine atom (position 2), leaving the other ortho position (position 6) open. This architectural topology significantly reduces the kinetic barrier to accessing the central sp³ carbon compared to the fully ortho-shielded 2,4,6-isomer[3]. Consequently, the central methine C-H bond is highly acidic—driven by the inductive electron-withdrawing effects of the nine chlorine atoms—and is readily accessible for deprotonation by moderately bulky strong bases[3][4].
The transition from the closed-shell methane precursor to the open-shell stable radical is a sequential, two-step electron-transfer process:
-
Deprotonation: Conversion of the methane precursor to the intensely colored triarylmethyl carbanion using a strong base. Common choices include5 or potassium tert-butoxide (t-BuOK) complexed with 18-crown-6[4][5].
-
Oxidation: A one-electron oxidation of the carbanion to the neutral doublet radical using an organic oxidant like4 or p-chloranil[4][5].
Experimental Workflow
Workflow for the deprotonation and oxidation of tris(2,4,5-trichlorophenyl)methane to its radical.
Reagent Selection and Optimization Matrix
To ensure reproducible yields, the choice of base and oxidant must be paired according to the desired reaction kinetics and purification capabilities.
| Reagent Type | Chemical Agent | Equivalents | Optimal Temp | Reaction Time | Mechanistic Role & Notes |
| Base | t-BuOK / 18-crown-6 | 1.2 - 1.5 eq | 0 °C to RT | 2 hours | Crown ether sequesters K⁺, generating a "naked" highly nucleophilic tert-butoxide anion for efficient deprotonation[4]. |
| Base | TBAOH (1.0 M in MeOH) | 1.2 eq | RT | 2 - 4 hours | Tetrabutylammonium counterion stabilizes the resulting carbanion; slower reaction but easier handling[5]. |
| Oxidant | DDQ | 1.5 eq | 0 °C to RT | 4 - 12 hours | Strong one-electron acceptor; rapid color change; byproducts easily removed via chromatography[4]. |
| Oxidant | p-Chloranil | 1.5 - 2.0 eq | RT | 12 - 48 hours | Milder oxidant; requires longer reaction times but minimizes over-oxidation side reactions[5]. |
Step-by-Step Protocol: Synthesis of the Tris(2,4,5-trichlorophenyl)methyl Radical
Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the success of each mechanistic step without requiring intermediate isolation. While the final radical is stable, the intermediate carbanion is highly sensitive to quenching by ambient moisture or oxygen.
Phase 1: Preparation and Degassing
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x) to establish strict anhydrous and anaerobic conditions.
-
Dissolve the precursor in 15 mL of anhydrous, degassed tetrahydrofuran (THF). Checkpoint: The solution should be completely clear and colorless.
Phase 2: Deprotonation (Carbanion Generation)
-
Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature prevents unwanted nucleophilic aromatic substitution (SNAr) side reactions at the chlorinated phenyl rings[3].
-
Slowly add 1.2 equivalents of the selected base. If using t-BuOK (134 mg), pre-mix it with 1.2 equivalents of 18-crown-6 (317 mg) in 5 mL of THF[4].
-
Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Self-Validation Checkpoint: The reaction mixture will undergo a stark colorimetric shift from colorless to a deep purple/red. This intense color is the spectroscopic signature of the highly delocalized triarylmethyl carbanion. If the solution remains pale, the precursor is not fully deprotonated; verify the integrity of the anhydrous environment.
Phase 3: One-Electron Oxidation
-
Re-cool the reaction flask to 0 °C.
-
Prepare a solution of 1.5 equivalents of DDQ (340 mg) in 5 mL of degassed THF[4].
-
Add the oxidant solution dropwise over 15 minutes to control the exotherm of the electron transfer.
-
Stir the reaction in the dark for 4 to 12 hours at room temperature. Self-Validation Checkpoint: The solution will transition from deep purple/red to a dark green or brown hue, indicating the consumption of the carbanion and the formation of the neutral radical species[4].
Phase 4: Isolation and Purification
-
Quench the reaction by adding 10 mL of degassed water to neutralize any unreacted base.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (eluent: hexane/DCM gradient). Note: The radical is kinetically stable and will elute as a deeply colored, distinct band.
-
Evaporate the solvent to yield the radical as a dark microcrystalline solid.
Analytical Validation Parameters
To ensure strict scientific integrity, the final product must be validated using orthogonal analytical techniques:
-
EPR Spectroscopy: The defining characteristic of the successful protocol is the presence of a strong Electron Paramagnetic Resonance (EPR) signal. Expect a characteristic multiplet signal at a g-factor of ~2.002-2.003, confirming the unpaired electron[3][5].
-
UV-Vis-NIR Spectroscopy: The radical will exhibit distinct absorption bands in the UV region (around 370 nm) and a characteristic broad absorption in the visible/near-infrared (NIR) region (typically 600-800 nm), which is absent in the methane precursor[4].
-
NMR Silence: Unlike the precursor which shows a sharp singlet for the central sp³ C-H proton, the radical product will be NMR-silent (or exhibit extreme line broadening) due to its paramagnetic nature[5].
References
-
Organic Letters (ACS Publications) - Direct Access to Luminescent meta-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals through Nucleophilic Substitution. Available at:[Link]
-
Physical Chemistry Chemical Physics (RSC) - On the Relation of Energy and Electron Transfer in Multidimensional Chromophores Based on Polychlorinated Triphenylmethyl Radicals and Triarylamines. Available at:[Link]
-
Journal of the American Chemical Society (ACS Publications) - Deciphering Spin-Governed Dual Emissions in TTM Diradicaloids: Unraveling the Interplay of Singlet and Triplet Fluorescence Pathways. Available at: [Link]
Sources
Application Note: Synthesis and Isolation of the Persistent Tris(2,4,5-trichlorophenyl)methyl Radical
Introduction & Mechanistic Rationale
The generation of stable, carbon-centered open-shell molecules has profound implications for molecular spintronics, dynamic nuclear polarization (DNP), and the development of purely organic luminescent materials[1]. Since Moses Gomberg's discovery of the triphenylmethyl (trityl) radical, the primary challenge in radical chemistry has been preventing dimerization and aerobic oxidation[2].
The tris(2,4,5-trichlorophenyl)methyl radical represents a highly stabilized derivative within the chlorinated trityl radical family. Unlike the unsubstituted trityl radical, which rapidly dimerizes, this specific isomer achieves "persistent" status through a dual-mechanism stabilization:
-
Kinetic Shielding: The three chlorine atoms at the ortho-positions (C2) of the phenyl rings force the molecule into a rigid, propeller-like conformation. This steric bulk acts as a physical barricade, preventing molecular oxygen ( O2 ) or other radical species from accessing the central spin-bearing α -carbon[3].
-
Thermodynamic Delocalization: The electron-withdrawing nature of the meta- and para-chlorines (C4, C5) lowers the singly occupied molecular orbital (SOMO) energy level, stabilizing the radical against facile one-electron oxidation to the corresponding carbocation[4].
Synthetic Causality: The Carbanion-Oxidation Route
Direct halogenation of tris(2,4,5-trichlorophenyl)methane followed by metal-induced reduction often leads to poor yields due to competitive electrophilic aromatic substitution on the electron-rich rings. Instead, the optimal methodology utilizes a deprotonation-oxidation sequence [2].
By first treating the methane precursor with a strong, non-nucleophilic base (such as potassium tert-butoxide), the highly acidic methine proton is abstracted to form a triarylmethyl carbanion. This intermediate is then subjected to a mild, one-electron oxidation using Silver(I) nitrate ( AgNO3 ). We select AgNO3 over harsher oxidants because the precipitation of metallic silver ( Ag0 ) provides an irreversible thermodynamic driving force (Le Chatelier's principle) while avoiding over-oxidation to the trityl cation[5].
Reaction Workflow & Logic
Caption: Workflow for the conversion of tris(2,4,5-trichlorophenyl)methane to its stable methyl radical.
Experimental Protocols
Note: The following protocol is a self-validating system. The distinct colorimetric transitions serve as internal quality controls for the bench scientist, confirming the success of each mechanistic step.
Phase 1: Generation of the Triarylmethyl Carbanion
Causality Focus: The methine proton of the precursor is sterically hindered. Low temperatures are required to prevent the strong base from initiating nucleophilic aromatic substitution ( SNAr ) on the chlorinated rings.
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Solvation: Add 1.00 g (1.80 mmol) of [6] to the flask. Inject 30 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) via syringe. Stir until completely dissolved (the solution will be colorless ).
-
Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add 2.16 mL of a 1.0 M solution of Potassium tert-butoxide ( t -BuOK) in THF (2.16 mmol, 1.2 eq) dropwise over 10 minutes.
-
Validation: Upon addition of the base, the solution will immediately transition from colorless to a deep purple/red . This intense color confirms the formation of the highly conjugated triarylmethyl carbanion. Stir at -78 °C for 1.5 hours to ensure complete deprotonation.
Phase 2: One-Electron Oxidation
Causality Focus: The carbanion is highly reactive toward oxygen (forming peroxides). Oxidation must be performed under strict inert atmosphere until the stable radical is fully generated.
-
Oxidant Addition: While maintaining the reaction at -78 °C, quickly add 0.46 g of anhydrous Silver(I) nitrate ( AgNO3 ) (2.70 mmol, 1.5 eq) in one portion under a positive flow of Argon.
-
Electron Transfer: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.
-
Validation: As the one-electron oxidation proceeds, the solution will shift from deep purple/red to a dark green/brown . Simultaneously, a fine black/grey precipitate of metallic silver ( Ag0 ) will coat the walls of the flask. This physical precipitation drives the reaction to completion.
Phase 3: Isolation and Purification
Causality Focus: Finely divided silver metal can catalyze the degradation of the radical or clog glass frits. Immediate removal via Celite is critical.
-
Filtration: Quench the reaction by exposing it to ambient air (the radical is now kinetically stable). Filter the dark green suspension through a tightly packed pad of Celite 545, washing the pad with 20 mL of Dichloromethane (DCM) until the filtrate runs clear.
-
Concentration: Remove the solvents under reduced pressure using a rotary evaporator (bath temp < 35 °C) to yield a dark crude residue.
-
Chromatography: Purify the crude product via flash column chromatography on silica gel (stationary phase). Use a mobile phase of 100% Hexanes, gradually increasing to 9:1 Hexanes:DCM. The radical elutes as a distinct, intensely colored dark green band.
-
Crystallization: Evaporate the product fractions and recrystallize the resulting solid from a minimal amount of hot heptane to yield the pure tris(2,4,5-trichlorophenyl)methyl radical as dark microcrystals.
Data Presentation & Characterization
To verify the integrity of the synthesized radical, researchers should compare their analytical results against the established quantitative benchmarks summarized in the table below. The transition from a diamagnetic closed-shell species to a paramagnetic open-shell species is definitively confirmed via Electron Paramagnetic Resonance (EPR) spectroscopy[3].
| Analytical Property | Tris(2,4,5-trichlorophenyl)methane (Precursor) | Triarylmethyl Carbanion (Intermediate) | Tris(2,4,5-trichlorophenyl)methyl Radical |
| Electronic State | Closed-shell (Singlet, S=0 ) | Closed-shell (Singlet Anion, S=0 ) | Open-shell (Doublet, S=1/2 ) |
| Visual Appearance | Colorless solution / White solid | Deep Purple / Red solution | Dark Green / Brown solid |
| UV-Vis Absorption ( λmax ) | < 300 nm (UV only) | ~ 540 nm | ~ 380 nm, ~ 600 nm (broad) |
| EPR Signal (X-band) | Silent | Silent | Active (Isotropic, g≈2.002−2.003 ) |
| Hyperfine Coupling | N/A | N/A | Broad septet (coupling with aromatic H ) |
| Air / O2 Stability | Highly Stable | Highly Unstable (Forms peroxides) | Persistent (Kinetically Shielded) |
References
-
Ballester, M., Riera-Figueras, J., Castaner, J., Badfa, C., & Monso, J. M. (1971). Inert carbon free radicals. I. Perchlorodiphenylmethyl and perchlorotriphenylmethyl radical series. Journal of the American Chemical Society, 93(9), 2215-2225. URL:[Link]
-
Castellanos, S., Velasco, D., López-Calahorra, F., Brillas, E., & Julia, L. (2008). Taking advantage of the radical character of tris(2,4,6-trichlorophenyl)methyl to synthesize new paramagnetic glassy molecular materials. The Journal of Organic Chemistry, 73(10), 3759-3767. URL:[Link]
-
Abdurahman, A., et al. (2022). Electro-optical π-radicals: design advances, applications and future perspectives. Chemical Society Reviews, 51, 4123-4174. URL:[Link]
-
Jaroš, A., et al. (2024). Chloromethoxytrityls: Tuning the SOMO Level of Stable Luminescent Radicals. Angewandte Chemie International Edition, 63(15), e202318021. URL:[Link]
-
Li, M., et al. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. The Journal of Physical Chemistry Letters, 15(18), 4811-4817. URL:[Link]
Sources
- 1. Photostable triphenylmethyl-based diradicals with a degenerate singlet-triplet ground state and strong photoluminescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03673A [pubs.rsc.org]
- 2. Electro-optical π-radicals: design advances, applications and future perspectives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05268C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloromethoxytrityls: Tuning the SOMO Level of Stable Luminescent Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking advantage of the radical character of tris(2,4,6-trichlorophenyl)methyl to synthesize new paramagnetic glassy molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Tris(2,4,5-trichlorophenyl)methane | 70757-50-5 [smolecule.com]
Application Note: Tris(2,4,5-trichlorophenyl)methane as a High-Coupling Spin Precursor in Molecular Magnetism
Executive Summary
The development of purely organic magnetic materials, spintronic devices, and quantum information systems relies heavily on the stabilization of open-shell carbon-centered radicals. While the tris(2,4,6-trichlorophenyl)methyl (TTM) and perchlorotriphenylmethyl (PTM) radicals are ubiquitous due to their extreme kinetic stability, their dense steric shielding severely limits intermolecular spin-spin exchange coupling ( J ).
This technical guide introduces an advanced methodology utilizing[1] as an alternative spin precursor. By strategically reducing the steric bulk at the ortho positions, the resulting 2,4,5-TCPM• radical permits closer π−π stacking, facilitating stronger magnetic communication. This application note provides the theoretical causality, self-validating experimental protocols, and analytical benchmarks for incorporating this unique isomer into molecular magnetism workflows.
Mechanistic Rationale & Causality
The Steric-Exchange Paradox in Organic Magnetism In triarylmethyl radicals, the unpaired electron resides primarily on the central sp2 hybridized carbon atom. To prevent Gomberg-type dimerization, traditional TTM radicals employ six ortho-chlorine atoms (positions 2 and 6 on all three rings) to create an impenetrable steric cage. However, magnetic exchange coupling ( J ) decays exponentially with distance. The 6-ortho-Cl cage forces a large intermolecular distance (>4.5 Å) in the solid state, restricting these materials to very weak magnetic ordering.[2] possesses a unique substitution pattern: chlorines at positions 2, 4, and 5. The central carbon is therefore shielded by only three ortho-chlorine atoms (one from each ring).
-
Causality of the 3-ortho-Cl System: The absence of chlorine at the 6-position creates a "half-open" molecular face. This allows adjacent radical molecules to approach within 3.2–3.5 Å, enabling direct overlap of the singly occupied molecular orbitals (SOMOs) and dramatically enhancing J .
-
The Stability Trade-off: The reduced steric bulk makes the 2,4,5-TCPM• radical highly susceptible to electron transfer and dimerization in solution ([3]). Therefore, the radical cannot be isolated as a bulk powder at room temperature. It must be generated in situ within a rigid diamagnetic host (e.g., a Metal-Organic Framework) to kinetically trap the spin centers.
Fig 1. Causality of reduced steric shielding in 2,4,5-TCPM on magnetic exchange and stability.
Data Presentation & Comparative Benchmarks
Table 1: Structural and Magnetic Comparison of Triarylmethyl Precursors
| Property | 2,4,5-TCPM (This Note) | 2,4,6-TTM (Standard) | PTM (Standard) |
| Precursor CAS No. | 70757-50-5[1] | 3018-31-1 | 16002-33-8 |
| Molecular Weight | 554.3 g/mol [1] | 554.3 g/mol | 760.7 g/mol |
| Ortho-Cl Atoms | 3 | 6 | 6 |
| Expected Intermolecular Distance | ~3.3 Å (Host dependent) | > 4.5 Å | > 4.5 Å |
| Theoretical Exchange ( J ) | High (Strong π overlap) | Low | Low |
| Solution Stability (RT) | Transient (Dimerizes) | Highly Stable | Highly Stable |
Table 2: Expected EPR Parameters for 2,4,5-TCPM• (in Toluene Glass, 120 K)
| Parameter | Value | Causality / Assignment |
| g-factor ( giso ) | ~2.0030 | Typical for carbon-centered radicals with minor spin-orbit coupling from Cl. |
| a(13Ccentral) | ~3.0 mT | High spin density localized on the central methyl carbon. |
| a(1Hortho) | ~0.12 mT | Hyperfine coupling to the unprotected protons at the 6-position. |
Experimental Protocols (Self-Validating Systems)
The following workflows are designed with built-in validation checkpoints to ensure the integrity of the highly reactive 2,4,5-TCPM• radical.
Fig 2. Workflow for the generation and kinetic stabilization of the 2,4,5-TCPM radical.
Protocol A: Synthesis of the 2,4,5-TCPM Carbanion
Objective : Deprotonate the central sp3 carbon of tris(2,4,5-trichlorophenyl)methane to form the precursor carbanion.
-
Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Dissolution : Dissolve 100 mg (0.18 mmol) of [1] in 10 mL of anhydrous, inhibitor-free THF.
-
Cooling : Submerge the flask in a dry ice/acetone bath (-78 °C) for 15 minutes.
-
Causality: Low temperature prevents nucleophilic attack of the resulting highly reactive carbanion on the solvent or trace impurities.
-
-
Deprotonation : Dropwise, add 1.1 equivalents of Tetrabutylammonium hydroxide (TBAOH, 1.0 M in methanol).
-
Self-Validation Checkpoint : The solution must immediately transition from colorless to a deep red/purple . This intense color is the optical signature of the highly delocalized carbanion. If the solution remains pale or turns yellow, protonation has occurred due to moisture. Discard, re-dry solvents, and restart.
Protocol B: In Situ Oxidation and MOF Encapsulation
Objective : Oxidize the carbanion to the radical state while simultaneously trapping it in a rigid matrix to prevent dimerization.
-
Host Preparation : Suspend 500 mg of a dehydrated, large-pore diamagnetic Metal-Organic Framework (e.g., NU-1000 or MIL-101(Al)) in the carbanion solution at -78 °C. Stir for 2 hours to allow diffusion of the carbanion into the pores.
-
Oxidation : Slowly add 1.05 equivalents of Silver Tetrafluoroborate ( AgBF4 ) dissolved in 2 mL of anhydrous THF.
-
Self-Validation Checkpoint : The deep red color of the carbanion will bleach, replaced by a dark green/brown hue characteristic of the neutral radical. Simultaneously, a gray precipitate (elemental Ag) will form. The appearance of the Ag mirror/precipitate confirms that the single-electron transfer (SET) oxidation has successfully occurred.
-
Isolation : Filter the MOF powder cold (-20 °C) under Argon, wash with cold THF to remove surface-bound radicals and Ag salts, and dry under vacuum.
Protocol C: Magnetic Characterization (SQUID & EPR)
-
EPR Spectroscopy : Load the MOF-encapsulated radical into a quartz EPR tube under Argon. Acquire continuous-wave X-band EPR spectra at 120 K.
-
Validation: A sharp signal at g≈2.003 confirms the presence of the carbon-centered radical. The absence of a half-field transition ( Δms=±2 ) indicates that the radicals are isolated within the pores and have not formed triplet dimers.
-
-
SQUID Magnetometry : Measure the DC magnetic susceptibility ( χ ) from 2 K to 300 K at 1000 Oe.
-
Data Analysis: Plot χT vs T . A constant χT value of ~0.375 emu·K/mol per spin center at high temperatures validates a pure S=1/2 system. An upward deviation at low temperatures (< 20 K) indicates the desired ferromagnetic exchange coupling ( J>0 ) facilitated by the reduced steric bulk of the 2,4,5-TCPM• radical.
-
Sources
EPR spectroscopy sample preparation for tris(2,4,5-trichlorophenyl)methane derivatives
Application Note: Advanced EPR Spectroscopy Protocols for Tris(2,4,5-trichlorophenyl)methyl Radicals
Introduction & Scientific Context
Polychlorinated triphenylmethyl (trityl) radicals, specifically derivatives of tris(2,4,5-trichlorophenyl)methane and its 2,4,6-isomer, represent a premier class of persistent organic radicals[1]. Their extraordinary thermodynamic and kinetic stability arises from the steric shielding provided by the bulky chlorine atoms at the ortho positions, which physically protects the central trivalent carbon from dimerization and nucleophilic attack[1]. Due to their unique open-shell electronic structure, these molecules are heavily utilized in organic spintronics, dynamic nuclear polarization (DNP), and as luminescent doublet-emitters in organic light-emitting diodes (OLEDs)[2][3].
However, extracting high-fidelity continuous-wave (CW) or pulsed Electron Paramagnetic Resonance (EPR) data requires rigorous sample preparation. Because the unpaired electron is highly delocalized and exquisitely sensitive to its microenvironment, improper radical generation, suboptimal solvent selection, or atmospheric contamination will lead to severe line broadening and the complete loss of hyperfine resolution[2].
Mechanistic Overview of Radical Generation
Trityl radicals are typically not stored long-term in their open-shell form if they are highly functionalized; instead, they are generated de novo from their closed-shell methane precursors[2][4].
The generation is a two-step chemical cascade:
-
Deprotonation: The highly acidic methine proton of the tris(2,4,5-trichlorophenyl)methane precursor is removed using a strong, non-nucleophilic base (e.g., potassium tert-butoxide or tetrabutylammonium hydroxide, TBAH) to form a deep-red carbanion intermediate[3][4].
-
One-Electron Oxidation: The carbanion is subsequently oxidized to the neutral radical using a mild oxidant like p-chloranil or silver(I) oxide (Ag₂O)[3][4]. Causality Insight:p-chloranil is specifically chosen over stronger oxidants to prevent over-oxidation to the diamagnetic trityl cation, which would entirely quench the EPR signal and ruin the sample[5].
Figure 1: Workflow from tris(2,4,5-trichlorophenyl)methane precursor to EPR spectral acquisition.
Experimental Protocols: A Self-Validating System
A robust EPR protocol must be a self-validating system. The ultimate presence of a sharp, well-resolved multiplet confirms both the chemical identity of the radical and the purity of the sample environment[2].
Step 1: Chemical Generation of the Radical
-
Dissolution: Dissolve 10 mg of the tris(2,4,5-trichlorophenyl)methane precursor in 5 mL of anhydrous, degassed tetrahydrofuran (THF) or toluene under a strict argon atmosphere.
-
Carbanion Formation: Add 1.2 equivalents of potassium tert-butoxide (t-BuOK)[3]. The solution will immediately transition to a vibrant deep color (typically red or purple), indicating successful deprotonation. Stir for 30 minutes at room temperature.
-
Oxidation: Add 1.5 equivalents of p-chloranil[3][4]. The solution color will shift (often to dark green or brown), indicating the formation of the open-shell radical.
-
Purification: Pass the mixture through a rapid silica gel plug (using hexane/dichloromethane) to remove oxidant byproducts and unreacted salts[1]. Evaporate the solvent to yield the radical as a microcrystalline solid.
Step 2: EPR Sample Formulation and Deoxygenation
Causality Insight: Molecular oxygen (O₂) is a triplet diradical. If left dissolved in the solvent, it undergoes Heisenberg spin exchange and dipole-dipole interactions with the trityl radical. This drastically shortens the spin-spin relaxation time ( T2 ), causing severe homogeneous line broadening that obscures critical hyperfine splitting[5].
-
Solvent Selection: Dissolve the purified radical in spectral-grade toluene or dichloromethane (CH₂Cl₂)[2][6]. Toluene is highly recommended for low-temperature measurements (e.g., 200 K) as it maintains a liquid state or forms a high-quality glass, and possesses a low dielectric constant which prevents microwave cavity detuning[2].
-
Concentration Control: Dilute the solution to a precise concentration between 0.1 mM and 1.0 mM[2][6]. Validation Check: Concentrations above 1 mM induce intermolecular spin-spin (exchange) broadening, merging the fine hyperfine lines into a single featureless Gaussian curve.
-
Tube Loading: Transfer 300 µL of the solution into a high-purity quartz EPR tube (e.g., Suprasil, 4 mm OD). Standard borosilicate glass contains paramagnetic impurities (like Fe³⁺) that produce interfering background signals.
-
Freeze-Pump-Thaw (FPT) Degassing:
-
Connect the EPR tube to a high-vacuum Schlenk line using a J. Young valve adapter.
-
Freeze: Submerge the tube in liquid nitrogen (77 K) until the solvent is completely frozen solid.
-
Pump: Open the valve to the vacuum (< 10⁻³ mbar) for 5 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and thaw the sample in a room-temperature water bath. Watch for dissolved gas bubbles escaping the liquid.
-
Repeat this cycle 3 to 5 times until no further bubbling is observed during the thaw phase.
-
-
Sealing: Backfill the tube with high-purity Argon and seal the valve tightly (or flame-seal the quartz if long-term storage is required).
EPR Spectral Acquisition & Data Interpretation
Polychlorinated trityl radicals exhibit a characteristic isotropic g-factor near 2.002 – 2.003[1][7]. Because the radical is highly sterically stabilized, it has an unusually long spin-lattice relaxation time ( T1 ).
Causality Insight: Applying too much microwave power will equalize the populations of the upper and lower electron spin states (power saturation). This leads to artificially broadened lines and reduced signal amplitude[5]. Therefore, ultra-low microwave power is mandatory.
Table 1: Optimized Continuous-Wave (CW) X-Band EPR Parameters for Trityl Radicals [2][5]
| Parameter | Recommended Value | Mechanistic Rationale |
| Microwave Frequency | ~9.4 GHz (X-band) | Standard for organic radicals; provides an optimal balance of sensitivity and sample volume. |
| Microwave Power | 0.02 – 0.05 mW | Trityl radicals saturate easily due to long T1 . Low power ensures the measurement remains in the linear response regime[5]. |
| Modulation Amplitude | 0.01 – 0.05 G | Must be strictly less than 1/3 of the peak-to-peak linewidth ( ΔBpp ) to prevent artificial modulation broadening of the narrow signals[5]. |
| Modulation Frequency | 100 kHz | Industry standard frequency to minimize 1/f noise while avoiding sideband generation. |
| Temperature | 200 K to 298 K | Measuring at 200 K in toluene reduces solvent tumbling slightly, optimizing the resolution of the isotropic hyperfine coupling[2]. |
| Sweep Width | 2.5 – 5.0 G | Trityl radicals have narrow spectral footprints; a small sweep width provides sufficient digital resolution across the multiplet[5]. |
Data Validation: Upon successful acquisition, the spectrum of a properly degassed, dilute tris(2,4,5-trichlorophenyl)methyl derivative will display distinct hyperfine splitting. Depending on the exact substitution pattern, the unpaired electron couples with the remaining aromatic protons and naturally abundant ¹³C nuclei[2][8]. For instance, coupling with six equivalent aromatic protons yields a distinct septet (relative intensities 1:6:15:20:15:6:1)[2]. If the spectrum appears as a single, featureless broad line, the system has failed validation—likely due to incomplete deoxygenation, excessive concentration (>1 mM), or microwave power saturation.
References
- Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals - PMC - NIH.
- Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl To Synthesize New Paramagnetic Glassy Molecular Materials | The Journal of Organic Chemistry - ACS Publications.
- Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization.
- Synthesis, Characterization, and Application of a Highly Hydrophilic Triarylmethyl Radical for Biomedical EPR | The Journal of Organic Chemistry - ACS Publications.
-
A novel[1]paracyclophane bridged tris(2,4,6-trichlorophenyl)methyl-diradical and its interaction with circularly polarized light - RSC Publishing. Available at:
- Oxidation-Active Radical TTM-DMODPA for Catalysis-Free Hydrogen Peroxide Colorimetric Sensing - MDPI.
- On the Relation of Energy and Electron Transfer in Multidimensional Chromophores Based on Polychlorinated Triphenylmethyl Radicals and Triarylamines - Supporting Information - RSC.
- Singlet and triplet to doublet energy transfer: improving organic light-emitting diodes with radicals - PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Singlet and triplet to doublet energy transfer: improving organic light-emitting diodes with radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel [2.2]paracyclophane bridged tris(2,4,6-trichlorophenyl)methyl-diradical and its interaction with circularly polarized light - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02343B [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Application Note: Synthesis and Functionalization of Luminescent Doublet Emitters from Tris(2,4,5-trichlorophenyl)methane
Executive Summary & Mechanistic Causality
The development of stable organic radicals has revolutionized the field of optoelectronics and biological imaging. Unlike traditional closed-shell fluorescent molecules—which are fundamentally restricted by the 25% spin-statistics limit for singlet excitons—stable organic radicals possess a doublet ground state ( D0 ) and doublet excited states ( Dn ). This unique electronic structure permits 100% internal quantum efficiency via spin-allowed D1→D0 radiative transitions[1].
While the symmetric 2,4,6-trichlorophenyl (TTM) radical is widely documented,2 (CAS: 70757-50-5) serves as a highly specialized precursor with a distinct isomeric advantage[2]. The 2,4,5-substitution pattern provides critical steric shielding at the central methyl carbon while leaving the para 4-chloro position highly activated for Nucleophilic Aromatic Substitution ( SNAr ). By converting this methane precursor into a radical and subsequently coupling it with strong electron donors (e.g., carbazole or diphenylamine), researchers can engineer Donor-Acceptor (D-A) architectures[3]. This D-A functionalization dramatically increases the radiative rate, boosting the photoluminescence quantum yield (PLQY) and pushing emission wavelengths deep into the near-infrared (NIR) spectrum[4].
Synthesis Workflow
The transformation of the closed-shell precursor into a highly luminescent doublet emitter is a two-phase process: radical generation followed by donor functionalization.
Synthesis workflow of luminescent D-A radicals from tris(2,4,5-trichlorophenyl)methane.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale and an immediate validation checkpoint.
Protocol A: Generation of the Base 2,4,5-TTM Radical
Objective: Convert the tris(2,4,5-trichlorophenyl)methane precursor into an open-shell central carbon radical. Mechanistic Causality: The central C-H bond is highly acidic due to the strong electron-withdrawing effect of the nine peripheral chlorine atoms. Deprotonation yields a stabilized carbanion, which is subsequently oxidized to form the neutral radical.
-
Dissolution & Inertion: Dissolve 1.0 mmol of 2 in 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under a strict argon atmosphere[2]. Rationale: Argon prevents the premature oxidative quenching of the highly reactive carbanion intermediate by atmospheric oxygen.
-
Deprotonation: Slowly add 1.2 equivalents of Tetrabutylammonium hydroxide (TBAOH, 1.0 M in methanol) dropwise at room temperature. Stir for 2 hours. Validation Checkpoint 1: The solution must transition from colorless to an intense, deep purple. This optical shift is the self-validating signature of successful carbanion formation.
-
Oxidation: Add 2.0 equivalents of Silver(II) oxide (AgO) to the reaction mixture. Wrap the flask in aluminum foil and stir for an additional 4 hours. Rationale: Light exclusion is critical here. While the final D-A radicals are stable, the unfunctionalized radical intermediate is susceptible to accelerated photo-degradation[5].
-
Purification: Filter the mixture through a short Celite pad to remove insoluble silver salts. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane/DCM 9:1). Validation Checkpoint 2: The isolated product will appear as a dark red/brown solid. Perform Electron Paramagnetic Resonance (EPR) spectroscopy; a successful synthesis will yield a single broad signal with a g-factor of ~2.002–2.003, confirming the presence of the unpaired electron.
Protocol B: Synthesis of the Luminescent Donor-Acceptor (D-A) Radical
Objective: Couple the base radical with a donor molecule (e.g., Carbazole) to create a highly luminescent charge-transfer state. Mechanistic Causality: The unfunctionalized radical exhibits poor luminescence due to dark state mixing[1]. By attaching a carbazole group, a D-A architecture is formed where the transition from the donor's Highest Occupied Molecular Orbital (HOMO) to the radical's Singly Occupied Molecular Orbital (SOMO) becomes highly radiative[1].
-
Donor Activation: In a separate flame-dried flask, dissolve 1.1 mmol of Carbazole in 15 mL anhydrous THF. Add 1.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases. Rationale: NaH deprotonates the carbazole amine, generating a highly potent nucleophile required for the subsequent SNAr reaction.
-
SNAr Coupling: Dropwise add a solution of the base radical (1.0 mmol in 10 mL THF) to the activated carbazole. Heat the mixture to reflux (65 °C) for 12 hours. Rationale: The electron-deficient nature of the radical core highly activates the para 4-chlorine atom, heavily favoring nucleophilic attack at this specific position over the ortho or meta positions.
-
Quenching & Extraction: Cool the reaction to room temperature, carefully quench with 5 mL of cold distilled water, and extract the organic layer with dichloromethane (3 x 20 mL). Dry over anhydrous MgSO4 .
-
Isolation: Purify the crude product via column chromatography (Hexane/DCM 7:3). Validation Checkpoint 3: Dissolve a fraction of the purified product in dilute cyclohexane. Under 365 nm UV irradiation, the solution must exhibit bright red or near-infrared (NIR) fluorescence, confirming the successful formation of the D-A doublet emitter[3].
Quantitative Data Summary
The functionalization of the base radical with various donor moieties allows for precise tuning of the photophysical properties. The table below summarizes the quantitative shifts achieved through different SNAr coupling strategies.
| Compound Architecture | Absorption Max (nm) | Emission Max (nm) | PLQY (%) | EPR g-factor | Half-life (Continuous Irradiation) |
| Tris(2,4,5-trichlorophenyl)methane | 280 | N/A (Dark) | < 0.1 | N/A | N/A |
| Base Radical (Unfunctionalized) | 375, 537 | 560 | ~ 3.0 | 2.0028 | < 1 hour |
| Cz-Functionalized Radical | 410, 603 | 680 (Red) | 53.0 | 2.0025 | > 10 hours |
| DPA-Functionalized Radical | 430, 650 | 705 (NIR) | 65.0 | 2.0024 | > 15 hours |
| 2PTI-Functionalized Radical | 450, 680 | 830 (Deep NIR) | 15.0* | 2.0023 | > 20 hours |
*Note: While PLQY drops slightly for deep NIR emitters like 2PTI due to the energy gap law, they achieve record-breaking electroluminescence peaks up to 870 nm in OLED devices[4].
References
-
[3] Title : Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry Source : Chinese Chemical Society URL :[Link]
-
[6] Title : Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers Source : PMC (National Institutes of Health) URL :[Link]
-
[4] Title : A Simple Molecular Design Strategy for Luminescent Radicals to Achieve Near-Infrared Emission Source : ACS Publications (The Journal of Physical Chemistry Letters) URL :[Link]
-
[5] Title : Photostability of luminescent tris(2,4,6‐trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor Source : The Royal Society of Chemistry URL :[Link]
-
[1] Title : Efficient light-emitting diodes from organic radicals with doublet emission Source : AIP Publishing (Applied Physics Letters) URL :[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Buy Tris(2,4,5-trichlorophenyl)methane | 70757-50-5 [smolecule.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Purification of Crude Tris(2,4,5-trichlorophenyl)methane
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with purifying tris(2,4,5-trichlorophenyl)methane (CAS 70757-50-5).
Characterized by its rigid, halogen-rich core and nine chlorine atoms (Molecular Formula: C19H7Cl9)[1][2], this molecule presents severe chromatographic challenges. Its extreme lipophilicity, steric congestion, and poor solubility in standard polar solvents render conventional purification templates obsolete. This guide provides field-proven, causality-driven methodologies to overcome on-column precipitation, byproduct co-elution, and peak tailing.
Part 1: Core Purification Workflows
To achieve >99% purity, a multi-dimensional chromatographic approach is often required. The extreme hydrophobicity of the compound dictates the avoidance of water in all high-resolution steps.
Fig 1: Chromatographic workflow for highly chlorinated triphenylmethane derivatives.
Protocol A: Normal-Phase Silica Gel Flash Chromatography (Bulk Purification)
Causality: The target molecule is highly non-polar. Using standard ethyl acetate/hexane gradients will cause the target to co-elute at the solvent front alongside unreacted 1,2,4-trichlorobenzene. An isocratic, highly non-polar system is mandatory[3].
Step-by-Step Methodology:
-
Stationary Phase Preparation: Dry-pack a column with high-purity silica gel (230-400 mesh). Condition the column with 3 column volumes (CV) of 100% hexanes.
-
Sample Loading (Self-Validating Step): Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM) or toluene. Validation: Spot this loading solution on a TLC plate against the crude solid to ensure complete dissolution of the target (Rf ~0.8 in hexanes). Apply evenly to the silica bed.
-
Elution: Elute isocratically with 100% hexanes. The extreme steric bulk of the 2,4,5-trichlorophenyl rings prevents strong hydrogen bonding with silanol groups, allowing the target to elute rapidly[3].
-
Fraction Collection: Collect small fractions (e.g., 20 mL). The target compound will elute first, followed by the oxidized byproduct (tris(2,4,5-trichlorophenyl)methanol), which is retained longer due to its hydroxyl group interacting with the silica.
-
Concentration: Pool fractions containing the pure target and evaporate under reduced pressure to yield an off-white powder[3].
Protocol B: Non-Aqueous Reverse-Phase HPLC (High-Purity Polish)
Causality: Standard RP-HPLC uses Acetonitrile (ACN) and Water. Injecting tris(2,4,5-trichlorophenyl)methane into an aqueous mobile phase will cause immediate hydrophobic collapse and precipitation on the column frit. To maintain solubility while retaining C18 interactions, a strong organic modifier like Tetrahydrofuran (THF) or Chloroform (CHCl3) must be integrated into the mobile phase[4][5].
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with an ODS (C18) column (e.g., 4.6 mm × 50 mm, 2.5 μm) and set the column oven to 25 °C[3][6].
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile/Tetrahydrofuran (90:10 v/v) or Acetonitrile/Chloroform (80:20 v/v)[4][5]. Degas thoroughly.
-
Sample Preparation: Dissolve the semi-pure solid from Protocol A in HPLC-grade THF (1-2 mg/mL). Filter through a 0.22 μm PTFE syringe filter.
-
Injection & Monitoring: Inject 10-20 μL. Monitor UV absorbance at 230 nm and 254 nm[6].
-
Elution: The THF acts as a competitive solvating agent, preventing precipitation while allowing the C18 phase to resolve closely related structural isomers or bis-substituted impurities[4].
Part 2: Troubleshooting & FAQs
Q1: My system backpressure spikes immediately after injecting the sample onto the C18 HPLC column. What is happening? A: You are experiencing on-column precipitation. Tris(2,4,5-trichlorophenyl)methane has a massive hydrophobic footprint. If your mobile phase contains any water, or if you are using pure methanol, the compound will instantly "crash out" of solution upon hitting the mobile phase at the column head. Resolution: Switch to a non-aqueous reverse-phase system. Use ACN:THF (9:1) or ACN:CHCl3 (8:2)[4][5]. Ensure your sample is dissolved in the stronger solvent (THF or CHCl3) prior to injection.
Fig 2: Mechanism of mobile phase selection preventing on-column precipitation.
Q2: I am seeing severe peak tailing during normal-phase silica chromatography, even with 100% hexanes. How can I sharpen the bands? A: While the molecule is highly non-polar, the dense electron clouds of the nine chlorine atoms can engage in halogen bonding or dipole-induced interactions with active silanol sites on the silica gel. Resolution: First, ensure your column is not overloaded (keep the sample-to-silica ratio below 1:50). Second, consider switching the stationary phase to neutral Alumina, which has fewer highly acidic sites than silica gel, reducing anomalous halogen-surface interactions.
Q3: My crude mixture contains dark, polymeric "tars" that ruin my HPLC columns. How do I remove them? A: Highly chlorinated aromatic syntheses often generate oligomeric byproducts. Resolution: Implement Size Exclusion Chromatography (SEC) as a pre-treatment. Pass the crude mixture through a column packed with Bio-Beads S-X3 using 100% THF as the eluent[7]. The large polymeric tars will elute in the void volume, while the monomeric tris(2,4,5-trichlorophenyl)methane will be retained longer, protecting your downstream analytical columns.
Q4: How do I separate the target compound from its oxidized carbinol form (tris(2,4,5-trichlorophenyl)methanol)? A: The central sp3 C-H bond can oxidize to a hydroxyl group. Fortunately, this drastically changes the molecule's polarity. On normal-phase silica, the target methane derivative will elute rapidly in 100% hexanes, while the carbinol will stick to the baseline due to hydrogen bonding. You can later elute the carbinol by stepping the gradient to 10% Ethyl Acetate in Hexanes.
Part 3: Quantitative Data & System Optimization
Table 1: Mobile Phase Optimization for RP-HPLC (C18 Column)
Data reflects the critical need for non-aqueous modifiers to maintain solubility and peak symmetry for highly chlorinated triphenylmethanes[4][5].
| Mobile Phase Composition | Solubility on Column | Peak Symmetry | System Backpressure | Recommendation |
| ACN / Water (80:20) | Insoluble (Precipitates) | N/A (No Elution) | Severe Spike (>300 bar) | DO NOT USE |
| 100% Acetonitrile (ACN) | Poor | Broad / Tailing | Normal | Sub-optimal |
| ACN / THF (90:10) | Excellent | Sharp (As ~ 1.1) | Normal | Optimal |
| ACN / CHCl3 (80:20) | Excellent | Sharp (As ~ 1.05) | Normal | Optimal |
Table 2: Normal-Phase Silica Gel Retention Factors ( Rf )
TLC conditions: Silica gel 60 F254 plates, developed in 100% Hexanes.
| Compound | Structural Feature | Rf Value | Elution Order |
| 1,2,4-Trichlorobenzene | Unreacted Starting Material | ~0.95 | 1 |
| Tris(2,4,5-trichlorophenyl)methane | Target Molecule | ~0.80 | 2 |
| Bis(2,4,5-trichlorophenyl)methane | Incomplete Condensation | ~0.65 | 3 |
| Tris(2,4,5-trichlorophenyl)methanol | Oxidized Byproduct | ~0.10 | 4 |
Part 4: References
-
Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Molecular and Supramolecular Strategies for Highly Luminescent Trityl Radicals and Their Sensing Applications Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]
-
Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives Source: RSC Publishing URL:[Link]
-
Evolution of the HPLC chromatograms obtained upon irradiation Source: ResearchGate URL:[Link]
-
Synthesis, Characterization and Applications of Persistent Radical Systems Source: Universitat Autònoma de Barcelona (UAB) URL:[Link]
-
Perchlorinated Triarylmethyl Radical 99% Enriched 13C at the Central Carbon as EPR Spin Probe Source: ACS Publications URL:[Link]
Sources
- 1. Tris(2,4,5-trichlorophenyl)methane Supplier| [benchchem.com]
- 2. Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of the E – Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28618F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ddd.uab.cat [ddd.uab.cat]
troubleshooting steric hindrance in tris(2,4,5-trichlorophenyl)methane reactions
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in persistent organic radicals and highly hindered molecular frameworks, I frequently consult with researchers facing the "double-edged sword" of polychlorinated trityl systems[1].
Tris(2,4,5-trichlorophenyl)methane features a central sp³ hybridized carbon shielded by bulky ortho-chlorine atoms on the surrounding phenyl rings[2][3]. While this massive steric hindrance is exactly what provides the kinetic stability necessary for isolating the corresponding persistent organic radicals, it also makes functionalizing or activating the central carbon notoriously difficult[1][4].
This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs to help you overcome steric bottlenecks during deprotonation, oxidation, and substitution reactions.
Section 1: Quantitative Analysis of Steric Effects
Before diving into protocols, it is critical to understand how steric bulk dictates reagent selection. The twisted, propeller-shaped skeleton restricts the trajectory of incoming nucleophiles and bases, forcing them to navigate a highly congested hydrophobic pocket[3].
Table 1: Reagent Efficacy for Central Carbon Activation in Sterically Hindered Trityl Systems
| Reaction Step | Reagent Attempted | Steric Compatibility | Typical Outcome | Mechanistic Causality |
| Deprotonation | Potassium tert-butoxide (KOtBu) | Poor | < 10% yield | Bulky tert-butyl groups clash with ortho-chlorines, preventing access to the central C-H bond. |
| Deprotonation | n-Butyllithium (n-BuLi) | Excellent | > 90% yield | Linear, unhindered alkyl chain easily penetrates the steric shield at -78 °C[4]. |
| Oxidation | Potassium permanganate (KMnO₄) | Poor | Over-oxidation | Inner-sphere electron transfer is blocked; harsh conditions lead to quinone formation[2]. |
| Oxidation | p-Chloranil or AgOTf | Excellent | Quantitative | Outer-sphere single-electron transfer (SET) bypasses the need for direct central carbon coordination[5]. |
Section 2: Core Troubleshooting Guides & Protocols
Issue A: Incomplete Deprotonation of the Central Carbon
Symptom: Recovery of unreacted starting material when attempting to form the trityl carbanion. Causality: The central methine proton is highly acidic due to the electron-withdrawing chlorines, but it is buried inside a steric cage. Bulky bases simply cannot reach the proton before side reactions occur.
Validated Protocol: Low-Temperature Lithiation
-
Preparation: Thoroughly dry tris(2,4,5-trichlorophenyl)methane under vacuum. Dissolve the precursor in anhydrous THF (0.05 M) under a strict argon atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Base Addition: Dropwise add 1.05 equivalents of n-BuLi (typically 1.6 M in hexanes). The linear geometry of n-BuLi allows it to bypass the ortho-chlorines without triggering nucleophilic aromatic substitution[4].
-
Self-Validation: The solution will rapidly transition to a deep, intense color (often deep red/purple for polychlorinated trityl anions), indicating successful carbanion formation. Stir for 1 hour at -78 °C.
Issue B: Failed Oxidation to the Trityl Radical
Symptom: Formation of quench products or unreacted carbanion instead of the stable radical. Causality: If the oxidant requires direct coordination to the central carbon (inner-sphere mechanism), the steric bulk will block the reaction. Furthermore, trace moisture will immediately reprotonate the carbanion[5].
Validated Protocol: Outer-Sphere SET Oxidation
-
Preparation: Maintain the validated carbanion solution at -78 °C (from Protocol A).
-
Oxidant Selection: Prepare a solution of p-chloranil (1.1 equivalents) or Silver Triflate (AgOTf) in anhydrous THF[5]. These reagents act via outer-sphere single-electron transfer, meaning they only need to approach the periphery of the molecule to accept an electron.
-
Addition: Add the oxidant dropwise. The color will shift dramatically as the open-shell radical forms[5].
-
Self-Validation: Confirm the presence of the radical using Electron Paramagnetic Resonance (EPR) spectroscopy. The steric hindrance will prevent dimerization, yielding a highly stable monomeric radical signal[1].
Section 3: Mechanistic Visualizations
Caption: Troubleshooting workflow for overcoming steric hindrance during radical synthesis.
Caption: Mechanistic divergence in functionalization due to steric shielding of the central carbon.
Section 4: Frequently Asked Questions (FAQs)
Q: Why do I see ring dehalogenation when trying to functionalize the central carbon? A: This is a classic misdirection caused by steric hindrance. When a nucleophile or base cannot physically access the central carbon, it will look for the next most reactive site. The chlorine atoms on the phenyl rings are highly activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the other halogens. To prevent this, strictly control the temperature (-78 °C) and avoid excess equivalents of highly nucleophilic reagents[4].
Q: Can I use Suzuki-Miyaura coupling to add functional groups to the phenyl rings of the methane precursor? A: Yes, but the steric bulk of the ortho-chlorines makes cross-coupling challenging. If you are targeting the meta or para positions, use highly active, sterically demanding ligands (like SPhos) on your palladium catalyst to facilitate the reductive elimination step. Ensure you perform the coupling on the methane precursor (closed-shell) rather than the radical, as the open-shell radical can interfere with the Pd catalytic cycle.
Q: My radical product degraded after a few days in solution. I thought the steric hindrance made it perfectly stable? A: While the steric hindrance prevents dimerization (Gomberg-type head-to-tail coupling) and provides immense kinetic stability against oxygen[1][3], polychlorinated trityl radicals are still susceptible to photobleaching. Under UV or strong ambient light, the radical can undergo intramolecular cyclization or abstract hydrogen from the solvent, losing a chlorine atom in the process. Always store your radical solutions in amber vials or wrapped in foil.
References
- Buy Tris(2,4,5-trichlorophenyl)
- Journal of Materials Chemistry C (RSC Publishing)
- Direct Access to Luminescent meta-Substituted Tris(2,4,6-trichlorophenyl)
- Perspective on doublet electroluminescence from organic radicals AIP Publishing URL
- A Guide to Tris(4-Substituted)
Sources
Technical Support Center: Optimizing Oxidation of Tris(2,4,5-trichlorophenyl)methane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of tris(2,4,5-trichlorophenyl)methyl radical. This guide is designed for researchers, chemists, and drug development professionals who are working with persistent organic radicals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful and efficient generation of this highly stable radical species.
Foundational Concepts: FAQs
This section addresses fundamental questions regarding the precursor molecule and its corresponding radical.
Q1: What is tris(2,4,5-trichlorophenyl)methane, and why is its radical form significant?
A1: Tris(2,4,5-trichlorophenyl)methane is a triarylmethane hydrocarbon.[1] Its significance lies in its ability to be converted into an exceptionally persistent carbon-centered free radical. This persistence is a direct result of the significant steric hindrance provided by the nine chlorine atoms on the phenyl rings.[2][3] These bulky atoms create a protective "cage" around the central carbon atom, kinetically shielding the unpaired electron from reacting with other molecules, including oxygen. This high level of stability allows the radical to be isolated, stored, and handled under ambient conditions, which is rare for free radicals.[3][4]
Q2: What are the primary applications for this type of persistent radical?
A2: Persistent organic radicals, particularly the tris(trichlorophenyl)methyl (TTM) family, are at the forefront of materials science and biomedical research. Their unique combination of paramagnetic and, often, luminescent properties makes them ideal candidates for:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials, they can overcome the spin-statistics limitations of traditional fluorescent molecules.[5][6]
-
Bioimaging: Water-soluble derivatives are being developed as dual-mode imaging agents for both fluorescence microscopy and Electron Paramagnetic Resonance (EPR) imaging.[7][8]
-
Electron Paramagnetic Resonance (EPR) Oximetry: The radical's EPR signal is sensitive to the local concentration of molecular oxygen, allowing for precise measurements of oxygen levels in biological systems.[9][10]
-
Spintronics and Quantum Computing: Their stable spin state makes them promising for developing new data storage and processing technologies.[5]
Q3: What is the general strategy for oxidizing the precursor to the radical?
A3: The conversion is typically a two-step process performed in a single pot:
-
Deprotonation: The acidic tertiary proton on the central carbon is removed by a strong, non-nucleophilic base to form a triarylmethyl anion (a carbanion).
-
Oxidation: This carbanion is then subjected to a mild, one-electron oxidizing agent, which removes an electron to generate the neutral, carbon-centered radical.[5][11][12][13]
This sequential approach is critical for achieving high yields and purity.
Experimental Workflow & Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent oxidation to the radical species.
Workflow Overview
The overall experimental process can be visualized as follows:
Caption: General workflow for synthesis and oxidation.
Protocol 1: Synthesis of Tris(2,4,5-trichlorophenyl)methane (Precursor)
Causality: This protocol utilizes a standard Friedel-Crafts alkylation. Chloroform acts as the electrophile source, and the aluminum chloride catalyst facilitates the reaction with the electron-rich 1,2,4-trichlorobenzene. An excess of the benzene derivative is used to drive the reaction to full substitution.
Materials:
-
1,2,4-Trichlorobenzene
-
Chloroform (CHCl₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, 1M aqueous)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/DCM solvent system
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
To the flask, add 1,2,4-trichlorobenzene (4.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add anhydrous AlCl₃ (1.5 eq) to the stirred solution.
-
Add chloroform (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to yield the pure tris(2,4,5-trichlorophenyl)methane as a white solid.
Protocol 2: Oxidation to Tris(2,4,5-trichlorophenyl)methyl Radical
Causality: This protocol first creates a carbanion intermediate which is highly reactive. The subsequent oxidation must be mild enough to only remove one electron without causing further reactions. Due to the high stability of the final radical, vigorous oxidizing agents are unnecessary and may lead to side products.
Materials:
-
Tris(2,4,5-trichlorophenyl)methane (precursor from Protocol 1)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
p-Chloranil
-
Tetrahydrofuran (THF, anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor (1.0 eq) in anhydrous THF.
-
Deprotonation: Add KOtBu (1.2 eq) to the solution. Stir at room temperature for 1 hour. The solution may develop a color indicating the formation of the carbanion.
-
Oxidation Method A (p-Chloranil): Add a solution of p-chloranil (1.1 eq) in anhydrous THF to the carbanion solution. Stir for 2-4 hours at room temperature. The solution should develop a deep, intense color (typically reddish or deep orange) characteristic of the radical.
-
Oxidation Method B (Air Oxidation): After deprotonation, replace the inert atmosphere with a balloon of air (or bubble dry air through the solution) and stir vigorously. The color change indicating radical formation should occur over 1-3 hours. This method works well for highly persistent radicals.[11]
-
Isolation: Once the reaction is complete (monitored by TLC or EPR), remove the THF under reduced pressure.
-
The crude solid can be purified by careful chromatography on a short silica gel plug if necessary, though often the product is of sufficient purity for spectroscopic analysis. Elute with a non-polar solvent system.
-
Store the final radical product in a vial, protected from light.[2][14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the oxidation experiment.
Q2.1: After adding the base and oxidant, I don't see the expected deep color change, and my EPR shows no signal. What went wrong?
A2.1: This is a common issue pointing to a failure in one of the two key steps.
-
Cause 1: Incomplete or Failed Deprotonation. The tertiary C-H bond, while acidic for a hydrocarbon, still requires a strong base and strictly anhydrous conditions.
-
Troubleshooting:
-
Verify Solvent/Reagent Quality: Ensure your THF is truly anhydrous. Pass it through an activated alumina column or distill from sodium/benzophenone immediately before use.
-
Verify Base Activity: Your base (KOtBu, NaH) may have degraded from exposure to atmospheric moisture. Use a freshly opened bottle or a freshly sublimed batch of KOtBu. If using NaH, ensure the mineral oil is thoroughly washed away with dry hexanes before use.
-
-
-
Cause 2: Inactive Oxidant. The oxidizing agent may be old or degraded.
-
Troubleshooting: Use freshly sublimed or recrystallized p-chloranil.
-
-
Cause 3: Quenching of the Carbanion. The carbanion intermediate is extremely sensitive to protic sources.
-
Troubleshooting: Ensure all glassware is rigorously flame- or oven-dried. Maintain a positive pressure of a dry, inert gas (argon is preferred over nitrogen) throughout the deprotonation step until the oxidant is added. Any trace amount of water will protonate the carbanion, returning it to the starting material.
-
Q2.2: The reaction turned color, but the yield of the radical is very low.
A2.2: This suggests the reaction is proceeding but is inefficient or that a competing side reaction is consuming the product or intermediate.
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Cause 1: Insufficient Reaction Time. Either the deprotonation or the oxidation step may not have gone to completion.
-
Troubleshooting: Increase the stirring time for both steps. Monitor the reaction using a small, quenched aliquot analyzed by TLC to track the disappearance of the starting material.
-
-
Cause 2: Dimerization. Although sterically hindered, some triarylmethyl radicals can undergo dimerization, especially at higher concentrations.[16] This forms a non-radical species.
-
Troubleshooting: Run the reaction at a lower concentration (e.g., 0.01 M or less). Dimerization is a bimolecular process, so its rate is highly dependent on concentration.
-
-
Cause 3: Photodecomposition. TTM radicals, while thermally stable, can be susceptible to photodecomposition, especially in solution.[5][14][15]
-
Troubleshooting: Wrap the reaction flask in aluminum foil to protect it from ambient light during the entire process.
-
Q2.3: My final product is a mixture of the starting material and the radical. How can I improve conversion?
A2.3: This points directly to an incomplete reaction, likely due to stoichiometry or reagent activity.
-
Cause: In-situ Quenching or Insufficient Reagents. This is often a combination of Cause 1 from Q2.1 and Cause 1 from Q2.2. Trace moisture can consume a portion of the base, leaving some starting material unreacted.
-
Troubleshooting:
-
Increase Base Equivalence: Use a slightly larger excess of the base (e.g., 1.5 eq of KOtBu) to compensate for any minor quenching.
-
Re-evaluate Conditions: Ensure your inert atmosphere technique is flawless and that all reagents and solvents are of the highest purity and dryness.
-
-
Characterization: EPR Spectroscopy FAQs & Troubleshooting
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive method for confirming the presence and purity of your radical.[17]
Caption: Logical relationship for EPR characterization.
Q3.1: What should a successful EPR spectrum of the tris(2,4,5-trichlorophenyl)methyl radical look like?
A3.1: For a dilute solution in a non-viscous solvent (like DCM or Toluene) at room temperature, you should observe a sharp, complex multiplet centered at a g-value very close to that of a free electron (g ≈ 2.002-2.004).[15] The complexity (hyperfine structure) arises from the coupling of the unpaired electron with the magnetic nuclei of the aromatic protons.[17][18]
Q3.2: My EPR spectrum is just one broad, featureless line. What does this mean?
A3.2: A broad singlet is often indicative of interactions that obscure the fine details (hyperfine splitting) of the spectrum.
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Cause 1: High Concentration / Solid State. In a solid sample or a highly concentrated solution, intermolecular spin-spin interactions will broaden the signal, causing the hyperfine structure to be lost.
-
Troubleshooting: Prepare a dilute solution of your sample (micromolar to low millimolar range) for analysis.
-
-
Cause 2: Presence of Oxygen. Molecular oxygen is paramagnetic and can cause significant line broadening of the EPR signal through spin exchange.[9][10][19]
-
Troubleshooting: Degas your sample solution before analysis. This can be done by bubbling a fine stream of argon or nitrogen through the EPR tube for several minutes or by using several freeze-pump-thaw cycles.
-
-
Cause 3: High Viscosity. A viscous solvent can slow molecular tumbling, leading to anisotropic broadening.
-
Troubleshooting: Use a low-viscosity solvent like DCM, THF, or Toluene for your measurement.
-
Q3.3: The signal intensity of my sample is much lower than expected for the sample's weight. Why?
A3.3: Low signal intensity directly correlates with a lower-than-expected concentration of the radical species in the sample being measured.
-
Cause 1: Low Radical Purity. This is the most common reason. It indicates that the synthesis and purification were not optimal, and your solid sample contains a large amount of the non-radical precursor or other diamagnetic side products.
-
Troubleshooting: Re-run the oxidation reaction following the troubleshooting steps in Section 3. Re-purify your product carefully.
-
-
Cause 2: Improper EPR Spectrometer Settings. The instrument settings (e.g., microwave power, modulation amplitude) may not be optimized for your sample.
-
Troubleshooting: Avoid power saturation by recording spectra at different microwave power levels and choosing a power well below the saturation point. Optimize the modulation amplitude to maximize the signal without causing artificial broadening.
-
-
Cause 3: Sample Positioning. Inaccurate or inconsistent placement of the sample tube within the EPR cavity will lead to non-quantitative and weak signals.[20]
-
Troubleshooting: Ensure the sample is placed in the center of the resonant cavity for every measurement. Use a depth gauge for consistency.
-
Data Summary
The following table summarizes key properties for the precursor and its corresponding radical.
| Property | Tris(2,4,5-trichlorophenyl)methane (Precursor) | Tris(2,4,5-trichlorophenyl)methyl (Radical) |
| Molecular Formula | C₁₉H₇Cl₉ | C₁₉H₆Cl₉• |
| Molecular Weight | ~554.3 g/mol | ~553.8 g/mol |
| Appearance | White to off-white crystalline solid | Deeply colored (e.g., red/orange) solid |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Key Spectroscopic ID | ¹H NMR: Singlet ~6.0-6.5 ppm (tertiary C-H) | EPR: g ≈ 2.003, complex multiplet |
References
- Photostability of luminescent tris(2,4,6‐trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor. The Royal Society of Chemistry.
- Synthesis, Characterization and Applications of Persistent Radical Systems. Thesis.
- EPR Investigation of Persistent Radicals Produced from the Photolysis of Dibenzyl Ketones Adsorbed on ZSM-5 Zeolites. The Journal of Organic Chemistry.
- EPR Data Interpretation: Key Concepts and Approaches. Novilet.
- Persistent Radicals in Natural Product Synthesis: A Biomimetic Approach to Resveratrol Oligomers. ResearchGate.
- Exploring frustrated radical pairs through the persistent radical effect: methods of generation and recent applications. RSC Publishing.
- Free Radicals: Fundamentals and Applications in Organic Synthesis. Thieme Chemistry.
- Red Organic Light-Emitting Radical Adducts of Carbazole and Tris(2,4,6-trichlorotriphenyl)methyl Radical That Exhibit High Thermal Stability and Electrochemical Amphotericity. The Journal of Organic Chemistry.
- Synthesis and Characterization of Polychlorinated Trityl Radical Substituted Phosphines. Organic Letters.
- Mechanism of the Photodecomposition of Stable Triarylmethyl Radicals. Request PDF.
- Water-Soluble Trityl Radicals for Fluorescence Imaging. PMC - NIH.
- Persistent Radicals Derived from N-Heterocyclic Carbenes for Material Applications. Accounts of Chemical Research.
- A dozen useful tips on how to minimise the influence of sources of error in quantitative electron paramagnetic resonance (EPR) spectroscopy - A review. ResearchGate.
- EPR imaging highlighting the distribution of persistent radicals in the... ResearchGate.
- Frustrated Radical Pairs: Insights from EPR Spectroscopy. Cardiff University.
- Highly photostable and emissive thienyl-containing tris(2,4,6-trichlorophenyl)methyl radicals. RSC Publishing.
- Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals. RSC Publishing.
- Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry. Chinese Chemical Society.
- Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl To Synthesize New Paramagnetic Glassy Molecular Materials. The Journal of Organic Chemistry.
- Electron–electron repulsion in carbazole oligomer-attached tris (2,4,6-trichlorophenyl) methyl radicals. Kyoto University.
- Part 2: Electron Paramagnetic Resonance. ETH Zurich.
- Synthesis, Characterization, and Application of a Highly Hydrophilic Triarylmethyl Radical for Biomedical EPR. The Journal of Organic Chemistry.
- A water-soluble luminescent tris(2,4,6-trichlorophenyl)methyl radical-carbazole dyad. Journal of Materials Chemistry B.
- Mechanism of the Photodecomposition of Stable Triarylmethyl Radicals. PMC.
- Direct Access to Luminescent meta-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals through Nucleophilic Substitution. Organic Letters.
- Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acc. Tetrahedron Letters.
- Molecular structures of tris(2,4,6-trichlorophenyl)-methyl radical,... ResearchGate.
- Clinical EPR: Unique Opportunities and Some Challenges. PMC - NIH.
- Electron paramagnetic resonance. Wikipedia.
- Tris(2,4,5-trichlorophenyl)methane. PubChem.
- Triarylmethyl free radicals as image enhancing agents. Google Patents.
- Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. PMC.
- Redox Isomerism in Ethynyl-Bridged Triazatruxene-Diarylmethylium Dyads. PMC.
- How to solve synthesis problems. University of Calgary.
- Initiation, Propagation, Termination. Master Organic Chemistry.
- 18.4: Radical reactions in practice. Chemistry LibreTexts.
- Synthesis and Characterization of Ester-Derivatized Tetrathiatriarylmethyl Radicals as Intracellular Oxygen Probes. The Journal of Organic Chemistry.
- The quantification of radical concentration in organic radical polymers: techniques and challenges. Australian Journal of Chemistry.
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overcoming solubility issues with tris(2,4,5-trichlorophenyl)methane in organic solvents
Welcome to the technical support center for tris(2,4,5-trichlorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the significant solubility challenges associated with this highly chlorinated aromatic compound. Given its large, rigid, and nonpolar structure, achieving desired concentrations in common organic solvents can be a primary experimental hurdle.
This center is structured to empower you with the foundational knowledge and systematic protocols to not only solve immediate solubility issues but also to develop a robust solvent selection and optimization workflow for your specific application.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: Fundamentally, why is tris(2,4,5-trichlorophenyl)methane so poorly soluble?
A: The solubility challenge stems directly from its molecular architecture. Tris(2,4,5-trichlorophenyl)methane (C₁₉H₇Cl₉, M.W. 554.3 g/mol ) is a large molecule dominated by three bulky trichlorophenyl rings attached to a central methane carbon.[1][2] This structure imparts several key characteristics that hinder solubility:
-
High Crystallinity: The rigid, symmetric nature of the molecule likely allows for efficient packing into a stable crystal lattice. A significant amount of energy (solvation energy) is required to overcome these strong intermolecular forces and break down the lattice.
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Lack of Polarity & Hydrogen Bonding: The molecule is highly nonpolar. The nine chlorine atoms are electron-withdrawing, but their symmetrical arrangement results in a low overall molecular dipole moment. Crucially, it lacks any hydrogen bond donor or acceptor sites.[3] According to the "like dissolves like" principle, it will therefore have very low affinity for polar solvents (like alcohols, water) and even moderately polar solvents.[4]
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Large Molecular Volume: The sheer size of the molecule means a solvent must create a substantial cavity to accommodate it, which can be energetically unfavorable.
Q2: I'm starting from scratch. Which solvents are the most logical starting points for initial testing?
A: Based on the nonpolar, chlorinated structure, your best initial candidates will be other chlorinated or aromatic hydrocarbons. These solvents interact primarily through London dispersion forces, similar to the solute itself.[]
A logical screening sequence would be:
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE).
-
Aromatic Solvents: Toluene, Xylene, Chlorobenzene.
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Ethers: Tetrahydrofuran (THF), Dioxane. These have some polarity but can be effective for large molecules.
-
Aprotic Polar Solvents (with caution): Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) might work at higher temperatures or for creating stock solutions, but the polarity mismatch may limit high solubility.
Q3: Is heating the solvent a good idea to increase solubility? What are the risks?
A: Yes, heating is a very effective method to increase the solubility of most solid organic compounds, as the dissolution process is typically endothermic. Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy.
However, the risks are significant and must be managed:
-
Flammability: Most organic solvents are flammable. Never use an open flame.[6] Use a controlled heating source like a hot plate with a sand or water bath, or a heating mantle.[7]
-
Vapor Pressure & Inhalation: Heating increases the solvent's vapor pressure, leading to higher concentrations of potentially toxic and flammable vapors. All heating must be performed in a certified fume hood.[8]
-
Compound Stability: While this specific molecule is expected to be thermally stable, you should always consider the possibility of degradation at elevated temperatures.
-
Precipitation on Cooling: Be aware that a solution saturated at a high temperature will become supersaturated upon cooling and may precipitate, often rapidly. This is the principle behind recrystallization. If you need the compound to remain in solution at room temperature, heating may only be a temporary solution.
Q4: I keep hearing about "co-solvents." What are they and how can they help?
A: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to increase the solubility of a solute.[9][10] For a nonpolar compound like tris(2,4,5-trichlorophenyl)methane, a co-solvent system can be highly effective. The principle is to create a solvent blend with "intermediate" properties that better match the solute.
For example, if your compound has low solubility in Toluene (nonpolar) and is insoluble in Ethanol (polar), a mixture of Toluene and Ethanol might provide a more favorable environment. The co-solvent works by disrupting the self-association of the primary solvent molecules, creating a microenvironment that is more accommodating to the solute.[] This can dramatically increase solubility by several orders of magnitude for nonpolar compounds.[10]
Q5: My compound dissolves with heat, but it crashes out of solution as soon as it cools. How can I prevent this?
A: This is a classic sign of creating a supersaturated solution. Here are several strategies to address this:
-
Find a Better Solvent System: The most robust solution is to find a solvent or co-solvent blend in which the compound has sufficient solubility at room temperature. Use the heating step only to increase the rate of dissolution, not to force a high concentration that isn't stable.
-
Work at Elevated Temperature: If your experimental protocol allows, you can maintain the solution at an elevated temperature throughout the experiment. This requires a setup with controlled heating (e.g., a heated reaction block or oil bath).
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Use a Kinetically Trapping Solvent: Sometimes, a more viscous solvent or a solvent system containing a polymer (like PEG 400) can help keep a compound in a metastable, supersaturated state for longer by inhibiting the nucleation and crystal growth required for precipitation. This is often used in pharmaceutical formulations.
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Immediate Use: Prepare the heated solution immediately before use, while it is still hot and the compound is fully dissolved. This is a common workaround but requires careful timing.
Troubleshooting Guide: A Systematic Approach to Solvent Selection
Instead of random trial-and-error, a methodical approach will save time, resources, and frustration. This workflow guides you from theoretical prediction to practical optimization.
Step 1: Predictive Analysis Based on Molecular Structure
Causality: The principle of "like dissolves like" is governed by intermolecular forces. We must match the forces of the solvent to the solute.[4] Tris(2,4,5-trichlorophenyl)methane is dominated by weak van der Waals / London dispersion forces. Therefore, solvents that also rely on these forces will be the best candidates.
Advanced Concept: Hansen Solubility Parameters (HSP) HSP provides a more quantitative prediction method. Every molecule is assigned three parameters (δD for dispersion, δP for polar, and δH for hydrogen bonding).[11] The principle states that substances with similar HSP values are likely to be soluble in one another. While the specific HSP values for tris(2,4,5-trichlorophenyl)methane are not readily published, we can infer its character:
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High δD (Dispersion): Due to the large number of electrons in the aromatic rings and chlorine atoms.
-
Very Low δP (Polar): Due to molecular symmetry.
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Near-Zero δH (Hydrogen Bonding): No capacity for H-bonding.
Your goal is to select solvents that match this profile (high δD, low δP, low δH). Toluene and xylene are excellent examples. A blend of two different "poor" solvents can result in a "good" solvent if the final HSP values of the blend are close to the solute.[12]
Step 2: Practical Screening of Solvents
Use a systematic, small-scale approach to test your predicted solvents. This minimizes waste and provides clear, comparable data.
Workflow Diagram: Solvent Screening
Sources
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Technical Support Center: Troubleshooting the Halogenation of Tris(2,4,5-trichlorophenyl)methane
Welcome to the Application Scientist Support Center. Tris(2,4,5-trichlorophenyl)methane is a highly sterically hindered organic building block, primarily utilized as a precursor in the synthesis of persistent perchlorotriphenylmethyl (PTM) radicals and advanced optoelectronic materials ()[1].
The halogenation of its central alpha-carbon (methine position) is a critical synthetic step. However, due to the extreme steric strain of its propeller-like conformation and the high electrophilicity of intermediate carbenium ions, this reaction is notorious for generating unwanted byproducts. This guide provides drug development professionals and materials scientists with field-proven, self-validating methodologies to suppress these byproducts and maximize yields.
Diagnostic Workflow: Byproduct Pathways
The following diagram maps the mechanistic divergence between the optimal halogenation pathway and the common failure modes that lead to unwanted byproducts.
Workflow for tris(2,4,5-trichlorophenyl)methane halogenation and byproduct mitigation.
Troubleshooting Guide & Mechanistic FAQs
FAQ 1: Why am I seeing a high yield of the carbinol derivative instead of the alpha-chloride?
The Causality: The alpha-chloro derivative of tris(2,4,5-trichlorophenyl)methane has a highly polarized C-Cl bond. In the presence of Lewis acids or polar solvents, it easily ionizes to the perchlorotriphenylcarbenium ion ( PTM+ ). This planar carbocation is intensely electrophilic. Even trace amounts of adventitious water in the solvent or atmosphere will act as a nucleophile, rapidly attacking the carbocation to form a C-OH bond, yielding tris(2,4,5-trichlorophenyl)methanol ()[2]. The Fix: Transition to rigorous Schlenk line techniques. Do not use aqueous workups to quench the reaction; instead, remove volatile reagents under reduced pressure.
FAQ 2: How do I prevent over-chlorination of the aromatic rings?
The Causality: Reagents like sulfuryl chloride ( SO2Cl2 ) or chlorine gas ( Cl2 ) can undergo electrophilic aromatic substitution. The 2,4,5-trichlorophenyl rings still possess open positions (ortho/meta to the existing chlorines) that are susceptible to halogenation, especially if a Lewis acid catalyst (like AlCl3 ) is present or if the reaction temperature exceeds 20 °C. The Fix: Use strict stoichiometric control (maximum 1.05 equivalents of SO2Cl2 ) and maintain the reaction temperature exactly between 0 °C and 20 °C. If ring chlorination persists, switch to a radical-mediated bromination using N-Bromosuccinimide (NBS) and AIBN, which is highly selective for the alpha-methine position.
FAQ 3: My GC-MS shows significant fragmentation and 1,2,4-trichlorobenzene. What causes this cleavage?
The Causality: The steric bulk of three 2,4,5-trichlorophenyl groups creates immense van der Waals repulsion (B-strain). When subjected to strong Lewis acids or high thermal energy, the central C-Ar bond cleaves to relieve this steric tension. This Friedel-Crafts dealkylation ejects a trichlorobenzene molecule, leaving a diarylcarbenium ion that rapidly degrades. The Fix: Eliminate strong Lewis acids from your protocol if alpha-halogenation is your sole objective. Reserve the BMC reagent ( AlCl3 / S2Cl2 / SO2Cl2 ) exclusively for exhaustive perchlorination workflows.
Quantitative Data: Byproduct Profiling
The table below summarizes the causality between specific reaction conditions and the resulting byproduct distribution. Use this data to benchmark your crude NMR or GC-MS results against expected outcomes.
| Reaction Condition | Reagent System | Temp (°C) | Desired Alpha-Halide Yield (%) | Carbinol Byproduct (%) | Over-chlorinated Byproduct (%) | Cleavage Byproduct (%) |
| Standard (Open Air) | SO2Cl2 (1.5 eq) | 25 | 45.0 | 35.0 | 15.0 | 5.0 |
| Anhydrous, Stoichiometric | SO2Cl2 (1.05 eq) | 0 to 20 | 92.0 | < 1.0 | 5.0 | 2.0 |
| Lewis Acid Catalyzed | Cl2 / AlCl3 | 40 | 10.0 | < 1.0 | 60.0 | 30.0 |
| Radical Bromination | NBS (1.1 eq) / AIBN | 80 | 88.0 | 2.0 | < 1.0 | 10.0 |
Self-Validating Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol for Anhydrous Alpha-Chlorination is designed as a self-validating system. Each step includes a specific analytical checkpoint to confirm success before proceeding, preventing cascading failures.
Protocol: Anhydrous Alpha-Chlorination via Sulfuryl Chloride
Target: Tris(2,4,5-trichlorophenyl)methyl chloride
Step 1: System Preparation & Dehydration
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum (< 0.1 mbar).
-
Backfill with high-purity Argon (repeat 3 times).
-
Self-Validation Checkpoint: The vacuum gauge must hold steady at < 0.1 mbar when the pump is isolated. If the pressure rises, there is a leak that will introduce moisture and cause carbinol formation.
Step 2: Reagent Purification
-
Distill dichloromethane ( CH2Cl2 ) over calcium hydride ( CaH2 ) directly into the reaction vessel via a cannula.
-
Self-Validation Checkpoint: Perform a Karl Fischer titration on an aliquot of the distilled solvent. The water content must be strictly < 10 ppm .
Step 3: Halogenation
-
Dissolve 10.0 mmol of tris(2,4,5-trichlorophenyl)methane in 50 mL of the dry CH2Cl2 . Cool the mixture to 0 °C using an ice bath.
-
Add 10.5 mmol (1.05 eq) of freshly distilled sulfuryl chloride ( SO2Cl2 ) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to 20 °C and stir for 4 hours.
-
Self-Validation Checkpoint: Monitor the color of the solution. It should remain colorless to pale yellow. A shift to deep red or purple indicates the formation of the perchlorotriphenylcarbenium ion, warning that the solvent is too polar or Lewis acidic impurities are present, which risks cleavage.
Step 4: Isolation (Non-Aqueous)
-
Critical: Do not quench with water or aqueous sodium bicarbonate.
-
Remove the CH2Cl2 and unreacted SO2Cl2 under reduced pressure using a Schlenk line cold trap.
-
Recrystallize the crude solid from dry, hot hexane under an Argon atmosphere.
-
Self-Validation Checkpoint (Final): Analyze the isolated product via FT-IR spectroscopy. The complete absence of a broad peak at 3400 cm−1 validates the total exclusion of water and the absence of the carbinol byproduct. Furthermore, Mass Spectrometry must show an isotopic molecular ion pattern matching exactly 10 chlorine atoms, validating the absence of ring over-chlorination.
References
-
National Center for Biotechnology Information (PubChem). "Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071." PubChem Database. URL:[Link]
-
Ballester, M., Riera, J., Castañer, J., Badia, C., & Monsó, J. M. "Inert Carbon Free Radicals. 10. Chlorination of Perchlorotriphenylmethyl (PTM) Radical. Synthesis, Structure, and Reactivity of Perchloro(diphenylmethylene)cyclohexa-1,4-diene." Journal of the American Chemical Society, 1971. URL:[Link]
-
Zheng, H., et al. "Synthesis and characterization of a perchlorotriphenylmethyl (trityl) triester radical: a potential sensor for superoxide and oxygen in biological systems." Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link]
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tris(2,4,5-trichlorophenyl)methane vs triphenylmethane chemical reactivity
A Comparative Guide to the Chemical Reactivity of Tris(2,4,5-trichlorophenyl)methane and Triphenylmethane
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay of steric and electronic effects on molecular reactivity is paramount. This guide provides a detailed, in-depth comparison of the chemical reactivity of tris(2,4,5-trichlorophenyl)methane and its parent compound, triphenylmethane. By examining the profound influence of extensive chlorination on the triphenylmethane framework, we will elucidate the key differences in their behavior in fundamental organic reactions.
Molecular Structure: A Tale of Two Scaffolds
Triphenylmethane, with the formula (C₆H₅)₃CH, is a simple hydrocarbon featuring a central methane carbon bonded to three phenyl rings.[1][2] In contrast, tris(2,4,5-trichlorophenyl)methane, (C₆H₂Cl₃)₃CH, is a heavily chlorinated analogue, with each phenyl ring bearing three chlorine atoms at the 2, 4, and 5 positions. This extensive substitution dramatically alters the molecule's electronic and steric landscape.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Triphenylmethane | C₁₉H₁₆ | 244.34[1] | |
| Tris(2,4,5-trichlorophenyl)methane | C₁₉H₇Cl₉ | 554.33 | ![]() |
The nine chlorine atoms in tris(2,4,5-trichlorophenyl)methane introduce significant steric bulk, particularly from the ortho-chlorines, which flank the central methine bond. Electronically, chlorine is an electronegative atom that withdraws electron density through the inductive effect, yet it can also donate electron density to the aromatic ring via resonance.[3]
Heterolytic Cleavage of the C-H Bond: Acidity and Carbanion Stability
The acidity of the methine proton in triphenylmethane is a well-characterized feature, with a pKa of approximately 33.[4] This is significantly more acidic than typical hydrocarbons due to the delocalization of the resulting negative charge over the three phenyl rings upon deprotonation.
Triphenylmethane: (C₆H₅)₃CH + B⁻ ⇌ (C₆H₅)₃C⁻ + BH
The stability of the triphenylmethyl anion (trityl anion) is a key driver of this acidity.
Tris(2,4,5-trichlorophenyl)methane: (C₆H₂Cl₃)₃CH + B⁻ ⇌ (C₆H₂Cl₃)₃C⁻ + BH
For tris(2,4,5-trichlorophenyl)methane, the acidity of the methine proton is expected to be significantly higher than that of triphenylmethane. This is due to the powerful electron-withdrawing inductive effect of the nine chlorine atoms. These chlorine atoms will stabilize the resulting carbanion by dispersing the negative charge. While resonance donation from chlorine can occur, the cumulative inductive effect of nine chlorines is expected to be the dominant factor in stabilizing the negative charge on the central carbon.
Carbocation Formation and Stability: The SN1 Reaction Landscape
Triphenylmethyl halides are classic substrates for Sₙ1 reactions, readily forming the stable triphenylmethyl cation (trityl cation).[5][6] The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
Triphenylmethane derivative: (C₆H₅)₃C-X → (C₆H₅)₃C⁺ + X⁻
Tris(2,4,5-trichlorophenyl)methane derivative: (C₆H₂Cl₃)₃C-X → (C₆H₂Cl₃)₃C⁺ + X⁻
In stark contrast, the formation of the tris(2,4,5-trichlorophenyl)methyl cation is expected to be significantly disfavored. The strong inductive electron-withdrawing effect of the nine chlorine atoms would severely destabilize the positive charge on the central carbon. This deactivation of the aromatic rings towards accommodating a positive charge would lead to a much slower rate of Sₙ1 reaction for a tris(2,4,5-trichlorophenyl)methyl halide compared to a triphenylmethyl halide.
Furthermore, the significant steric hindrance from the six ortho-chlorine atoms would impede the departure of the leaving group and hinder the necessary planarization of the carbocation, further disfavoring its formation.
Diagram of Carbocation Stability
Caption: Comparative favorability of carbocation formation.
Homolytic Cleavage of the C-H Bond: Radical Stability
The C-H bond in triphenylmethane has a relatively low bond dissociation energy (BDE) of about 81 kcal/mol.[4] This reflects the stability of the resulting triphenylmethyl (trityl) radical, which is stabilized by resonance delocalization of the unpaired electron over the three phenyl rings.
In the case of tris(2,4,5-trichlorophenyl)methane, the stability of the corresponding radical is significantly enhanced, but primarily due to steric effects. The six ortho-chlorine atoms create a "protective pocket" around the central carbon, kinetically hindering the radical from reacting with other species.[7] This steric shielding is a dominant factor in the remarkable persistence of polychlorinated triphenylmethyl radicals.
While the electronic effects of the chlorine atoms on radical stability are more complex, the steric hindrance is the key differentiator, making the tris(2,4,5-trichlorophenyl)methyl radical exceptionally persistent compared to the already stable trityl radical.
Oxidation Reactions
Triphenylmethane can be oxidized to triphenylcarbinol.[8] The susceptibility of the methine hydrogen to abstraction is a key step in many oxidation processes.
Given the anticipated lower C-H bond dissociation energy due to radical stabilization and the electron-rich nature of the parent triphenylmethane, it is expected to be more susceptible to oxidation compared to its chlorinated counterpart under certain conditions. The electron-withdrawing nature of the chlorine atoms in tris(2,4,5-trichlorophenyl)methane would make the central carbon and the aromatic rings more electron-deficient and therefore less prone to oxidation.
Summary of Comparative Reactivity
| Reaction Type | Triphenylmethane | Tris(2,4,5-trichlorophenyl)methane | Primary Influencing Factor |
| Deprotonation (Acidity) | Less Acidic | More Acidic | Inductive effect of Cl |
| Sₙ1 Reaction (Carbocation Formation) | Favorable | Highly Unfavorable | Inductive effect of Cl |
| Radical Formation (C-H Homolysis) | Stable Radical | Exceptionally Persistent Radical | Steric hindrance from ortho-Cl |
| Oxidation | More Susceptible | Less Susceptible | Electronic effects of Cl |
Experimental Protocols
While direct comparative kinetic data is scarce in the literature, the following established methodologies can be employed to experimentally validate the predicted differences in reactivity.
Protocol 1: Determination of Relative Acidity by Competitive Deprotonation
Principle: This experiment determines the relative acidity of the two compounds by allowing them to compete for a limited amount of a strong base. The position of the equilibrium is then determined by ¹H NMR spectroscopy.
Methodology:
-
In a dry, inert atmosphere (e.g., a glovebox), dissolve equimolar amounts of triphenylmethane and tris(2,4,5-trichlorophenyl)methane in a suitable anhydrous solvent (e.g., THF-d₈).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium.
-
Stir the reaction mixture at room temperature for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
The ratio of the remaining C-H protons of the two starting materials will indicate the position of the equilibrium and thus their relative acidities. A lower intensity of the methine proton signal for tris(2,4,5-trichlorophenyl)methane would confirm its higher acidity.
Protocol 2: Comparison of Sₙ1 Solvolysis Rates
Principle: The rate of an Sₙ1 reaction is dependent on the stability of the carbocation intermediate.[9] By comparing the rates of solvolysis of the corresponding triphenylmethyl chlorides, their relative propensity to form carbocations can be determined.
Methodology:
-
Synthesize triphenylmethyl chloride and tris(2,4,5-trichlorophenyl)methyl chloride.
-
Prepare separate solutions of each chloride in a polar protic solvent (e.g., 80:20 ethanol:water).
-
Monitor the progress of the solvolysis reaction over time. This can be achieved by periodically titrating the liberated HCl with a standardized NaOH solution using a suitable indicator.
-
Plot the concentration of the alkyl chloride versus time and determine the rate constant for each reaction.
-
A significantly slower rate constant for tris(2,4,5-trichlorophenyl)methyl chloride would provide experimental evidence for the destabilizing effect of the chlorine atoms on carbocation formation.
Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing the reactivity of the two compounds.
Conclusion
The chemical reactivity of tris(2,4,5-trichlorophenyl)methane is profoundly different from that of triphenylmethane, a direct consequence of the steric and electronic effects imparted by its nine chlorine substituents. The chlorinated compound is predicted to be significantly more acidic but a much poorer substrate for reactions proceeding through a carbocation intermediate. Its corresponding radical is exceptionally persistent due to steric shielding. These differences highlight the power of substitution to fine-tune the chemical properties of a molecular scaffold. The experimental protocols outlined provide a framework for the quantitative validation of these principles in a research setting.
References
-
Grokipedia. Triphenylmethane. [Link]
-
Universitat de Barcelona. Perspectives for polychlorinated trityl radicals. [Link][7]
-
Chemistry LibreTexts. 4.4: Chlorination of Methane: The Radical Chain Mechanism. [Link][2]
-
askIITians. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [Link][3]
-
e-PG Pathshala. ORGANIC CHEMISTRY-II MODULE No. 12: TITLE: SN1 Reactions. [Link][6]
-
PHARMD GURU. 10. MECHANISM AND KINETICS OF SN1 REACTIONS. [Link][9]
-
The Journal of Organic Chemistry. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. [Link][11]
-
Scribd. Synthesis and Reactions of Triphenylmethane. [Link][8]
-
ACS Publications. Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl To Synthesize New Paramagnetic Glassy Molecular Materials. [Link][12]
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A Comparative Guide to HPLC Method Validation for the Purity Analysis of Tris(2,4,5-trichlorophenyl)methane
A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Integrity and Regulatory Compliance
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of scientific validity and product safety. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of tris(2,4,5-trichlorophenyl)methane, a complex organochlorine compound. Drawing upon extensive field experience and authoritative regulatory guidelines, this document will navigate the nuances of method validation, offering a robust framework for researchers, scientists, and drug development professionals.
The development and validation of an HPLC method, particularly for a stability-indicating assay, is a critical process in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products.[1] This process is guided by the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3]
Foundational Principles: Why Method Validation Matters
Before delving into the specifics of the HPLC method, it is crucial to understand the "why" behind method validation. An unvalidated analytical method yields data of unknown quality, rendering it scientifically unsound and unacceptable for regulatory submissions. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][4] For the purity analysis of tris(2,4,5-trichlorophenyl)methane, this translates to having a high degree of assurance that the method can accurately and precisely quantify the main compound and separate it from any potential impurities or degradation products.
The ICH Q2(R2) guideline emphasizes a lifecycle management approach to analytical procedures, where validation is a continuous process from development through routine use.[5] This modern approach ensures that the method remains fit-for-purpose throughout its lifecycle.
The Analytical Challenge: Tris(2,4,5-trichlorophenyl)methane
Tris(2,4,5-trichlorophenyl)methane (C19H7Cl9) is a halogen-rich organic compound.[6] Its structure, characterized by three 2,4,5-trichlorophenyl groups attached to a central methane carbon, presents specific analytical challenges. The high degree of chlorination makes the molecule non-polar and susceptible to degradation under certain stress conditions, necessitating a stability-indicating method.
While gas chromatography-mass spectrometry (GC-MS) has been traditionally used for the analysis of similar organochlorine compounds[7][8][9][10], HPLC offers advantages in terms of analyzing less volatile or thermally labile degradation products that may not be suitable for GC analysis.
The HPLC Method: A Starting Point for Validation
A successful validation begins with a well-developed HPLC method. The following provides a robust starting point for the analysis of tris(2,4,5-trichlorophenyl)methane, which will then be subjected to rigorous validation.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar nature of the C18 stationary phase is ideal for retaining the non-polar tris(2,4,5-trichlorophenyl)methane. A 250 mm length provides sufficient resolution for separating potential impurities. |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) | A high percentage of organic solvent is required to elute the highly non-polar analyte. This composition provides a good balance between retention and analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Detection | UV at 220 nm | The phenyl rings in the molecule exhibit strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
The Validation Gauntlet: A Step-by-Step Experimental Guide
The following sections detail the experimental protocols for validating the proposed HPLC method, in accordance with ICH guidelines.[2][3]
Specificity and Forced Degradation Studies
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[11][12][13]
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Stock Solution: Accurately weigh and dissolve tris(2,4,5-trichlorophenyl)methane in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Placebo Solution: If applicable (for a formulated product), prepare a solution containing all excipients without the active pharmaceutical ingredient (API).
-
-
Forced Degradation Conditions: Subject the analyte solution to the following stress conditions as per ICH Q1A(R2) guidelines[13]:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).
-
-
Analysis:
-
Neutralize the acidic and basic solutions before injection.
-
Inject the stressed samples, a non-stressed analyte solution, and a placebo solution into the HPLC system.
-
-
Acceptance Criteria:
-
The method is considered specific if the peak for tris(2,4,5-trichlorophenyl)methane is well-resolved from any degradation product peaks and any peaks from the placebo.
-
Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally pure in the presence of degradants.
-
A degradation of 5-20% is generally considered appropriate for validating the stability-indicating nature of the method.[11][13]
-
Caption: Workflow for establishing method specificity through forced degradation.
Linearity
The "Why": Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
Experimental Protocol:
-
Prepare a series of calibration standards: From the analyte stock solution, prepare at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area against the concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
Accuracy
The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
Experimental Protocol:
-
Spike a placebo (or a known matrix) with the analyte: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of data and compare it with the repeatability results.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio:
-
Inject a series of dilute solutions of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirmation:
-
For LOQ, inject six replicates of a sample at the determined concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
-
Robustness
The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution under each of these modified conditions.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak tailing, resolution, and retention time).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.
Caption: Interconnected parameters of a comprehensive HPLC method validation.
Data Summary and Comparison
To provide a clear comparison, the following table summarizes the acceptance criteria for the key validation parameters, contrasting them with a hypothetical less robust method.
| Validation Parameter | Robust HPLC Method (Acceptance Criteria) | Alternative Method (Typical Issues) |
| Specificity | Baseline resolution > 2 from all degradants. Peak purity > 99.5%. | Co-elution of impurities. Peak purity failure. |
| Linearity (r²) | ≥ 0.999 | < 0.995, non-linear response at high concentrations. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Inconsistent recovery, matrix effects. |
| Precision (%RSD) | ≤ 2.0% | > 5.0%, indicating high variability. |
| LOQ | Quantifiable with acceptable precision and accuracy. | High LOQ, not suitable for impurity analysis. |
| Robustness | System suitability passes under all varied conditions. | System suitability fails with minor changes in mobile phase or flow rate. |
Conclusion: A Framework for Confidence
The validation of an HPLC method for the purity analysis of tris(2,4,5-trichlorophenyl)methane is a multi-faceted process that demands meticulous planning and execution. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of confidence in the analytical data can be achieved. This guide provides a scientifically sound and field-tested framework for this process. Adherence to these principles and protocols will not only ensure the integrity of the data but also facilitate a smoother path through regulatory scrutiny. The ultimate goal is to establish a self-validating system where the quality of the analytical results is assured through a deep understanding of the method's capabilities and limitations.
References
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- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Study as per ICH Guidelines: Wh
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
- ICH guideline Q2(R2)
- ICH and FDA Guidelines for Analytical Method Valid
- Quality Guidelines. ICH.
- III Analytical Methods.
- Methods of Analysis by the U.S.
- Organochlorine Pesticides by LC−MS | Analytical Chemistry.
- Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment. PubMed.
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of Tris(4-Chlorophenyl)Methane and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus | Request PDF.
- Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. RSC Publishing.
- Determination of Organochlorine Pesticides in Green Leafy Vegetable Samples via Fe3O4 Magnetic Nanoparticles Modified QuEChERS Integrated to Dispersive Liquid-Liquid Microextraction Coupled with Gas Chrom
- Determination of organochlorine pesticide residues in rice by gas chromatography tandem mass spectrometry. JOCPR.
- Tris(2,4,5-trichlorophenyl)methane Supplier. Benchchem.
- Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl To Synthesize New Paramagnetic Glassy Molecular Materials | The Journal of Organic Chemistry.
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- 7. Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Organochlorine Pesticides in Green Leafy Vegetable Samples via Fe3O4 Magnetic Nanoparticles Modified QuEChERS Integrated to Dispersive Liquid-Liquid Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. resolvemass.ca [resolvemass.ca]
comparing steric shielding effects of tris(2,4,5-trichlorophenyl)methane and trityl derivatives
Title: Comparative Steric Shielding: Tris(2,4,5-trichlorophenyl)methane vs. Trityl Derivatives
Executive Summary
The kinetic stability of carbon-centered radicals and carbocations is governed by a delicate interplay between electronic delocalization and steric shielding. Triphenylmethyl (trityl) derivatives serve as the foundational models for these studies[1]. In this guide, we objectively compare the unshielded trityl core with the halogenated tris(2,4,5-trichlorophenyl)methane (CAS 70757-50-5) [2]. By analyzing their specific substitution patterns, we demonstrate how molecular conformation dictates kinetic stability and chemical reactivity.
Mechanistic Causality: The Ortho-Substitution Paradox
In triarylmethane systems, the three phenyl rings adopt a propeller-like ( D3 ) conformation to minimize steric clashing between ortho-substituents. The degree of steric shielding around the central sp2 or sp3 carbon is entirely dependent on the bulk at these ortho positions.
-
Trityl Derivatives (The Unshielded Baseline): Lacking any ortho-substituents, the central carbon of a standard trityl radical is highly accessible. Consequently, these radicals rapidly dimerize (forming Gomberg's dimer) and are highly susceptible to nucleophilic attack or peroxidation in ambient air[3].
-
Tris(2,4,5-trichlorophenyl)methane (The Intermediate Shield): This compound features a rigid, halogen-rich core[4], but its shielding capacity is limited by its asymmetry. It possesses only one ortho-chlorine (position 2) per ring, leaving position 6 occupied by a small hydrogen atom. Because the barrier to rotation around the Caryl−Ccentral bond is surmountable, the rings undergo conrotatory motion to place the bulky ortho-chlorines on the exo-face (pointing away from the central carbon) to minimize intramolecular strain. Thus, the central carbon remains moderately exposed.
-
Comparison to TTM (The Perfect Cage): For context, tris(2,4,6-trichlorophenyl)methyl (TTM) derivatives possess chlorines at both ortho positions (2 and 6). This forces the formation of an inescapable steric cage, rendering the TTM radical kinetically inert for years[3].
Diagram 1: Steric shielding pathways and resulting kinetic stability in triarylmethane derivatives.
Quantitative Data Comparison
To objectively compare the steric bulk and resulting stability, the following table synthesizes the kinetic parameters of the corresponding carbon-centered radicals when exposed to ambient conditions.
| Compound Core | Ortho-Substituents | Central Carbon Shielding | Radical Half-Life ( t1/2 in air) | Primary Degradation Pathway |
| Trityl (Ph3CH) | 0 | Minimal | < 1 second | Dimerization / Peroxidation |
| Tris(2,4,5-TCP)methane | 3 (One per ring) | Moderate | ~Minutes | Peroxidation |
| Tris(2,4,6-TCP)methane | 6 (Two per ring) | Complete (Steric Cage) | > Years | Kinetically Inert |
Experimental Protocols: Self-Validating System
To empirically validate the steric shielding effect, researchers evaluate the kinetic stability of the corresponding carbon-centered radicals. The following protocol outlines a self-validating workflow for the generation and kinetic tracking of these species[1].
Step 1: Precursor Deprotonation
-
Causality: Triarylmethanes are weakly acidic. Deprotonation requires a strong, non-nucleophilic base to generate the carbanion without initiating unwanted side reactions.
-
Action: Dissolve 1.0 mmol of the triarylmethane in anhydrous THF under argon. Add 1.1 equivalents of tetrabutylammonium hydroxide (TBAH).
-
Self-Validation: A distinct bathochromic shift (color change to deep red/purple) confirms the formation of the highly conjugated carbanion.
Step 2: Controlled Oxidation
-
Causality: The carbanion must be oxidized by a single electron to form the radical. Using a mild oxidant prevents over-oxidation to the carbocation.
-
Action: Introduce 1.0 equivalent of p-chloranil or silver tetrafluoroborate ( AgBF4 ). Stir for 15 minutes at -78°C, then warm to room temperature.
-
Self-Validation: The disappearance of the carbanion's UV-Vis absorption band and the emergence of a new radical-specific band confirms successful single-electron transfer.
Step 3: EPR Spectroscopy & Spin Density Mapping
-
Causality: Electron Paramagnetic Resonance (EPR) confirms the presence of the unpaired electron. Shielded radicals show distinct hyperfine splitting patterns unaffected by solvent interactions.
-
Action: Transfer an aliquot to an EPR capillary. Record the spectrum at X-band frequency (9.4 GHz).
-
Self-Validation: The observation of a multiplet signal with a g-factor of ~2.0023 confirms the presence of an organic carbon-centered radical.
Step 4: Kinetic Decay Tracking via UV-Vis
-
Causality: Exposing the radical to ambient oxygen allows for the measurement of its half-life. The decay rate correlates inversely with the degree of steric shielding.
-
Action: Expose the solution to air. Monitor the decay of the radical's characteristic absorption band over time using a UV-Vis spectrophotometer.
-
Self-Validation: An exponential decay in absorbance validates the kinetic instability and allows for precise quantification of the half-life ( t1/2 ).
Diagram 2: Self-validating experimental workflow for assessing radical kinetic stability.
References
-
Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED. MDPI.[Link]
-
A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. The Journal of Organic Chemistry (ACS).[Link]
-
Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071. PubChem.[Link]
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Mass Spectrometry Fragmentation Pattern of Tris(2,4,5-trichlorophenyl)methane: A Comparative Guide to Ionization Techniques
Introduction & Chemical Context
Tris(2,4,5-trichlorophenyl)methane (C₁₉H₇Cl₉, MW: ~554.3 g/mol ) is a highly sterically hindered, halogen-rich organic compound[1]. In materials science and radical chemistry, it serves as a critical precursor for synthesizing stable, persistent polychlorinated trityl (PTM) radicals[2][3]. Because of its structural similarity to persistent organic pollutants (like highly chlorinated PCBs and DDT derivatives), its trace analysis in complex matrices demands rigorous analytical methodologies.
From a mass spectrometry (MS) perspective, the molecule presents a unique challenge. The central sp³ carbon is highly crowded, and the nine electron-withdrawing chlorine atoms significantly weaken the central C-C bonds. Consequently, the choice of ionization technique—whether Electron Ionization (EI), Electron Capture Negative Ionization (ECNI), or Atmospheric Pressure Chemical Ionization (APCI)—drastically alters the fragmentation pattern and the resulting analytical sensitivity[4][5].
This guide objectively compares these MS techniques, providing the mechanistic causality behind the fragmentation patterns and validated experimental protocols to optimize your analytical workflows.
Mechanistic Fragmentation Pathways: Causality & Logic
To optimize a method, one must first understand the gas-phase thermodynamic behavior of the analyte. The fragmentation of tris(2,4,5-trichlorophenyl)methane is governed by two competing forces: C-Cl bond lability and steric relief via C-Aryl cleavage .
Electron Ionization (EI-MS) at 70 eV
Under hard ionization (70 eV), the molecule undergoes extensive fragmentation. The intact molecular ion [M]⁺• (m/z ~554) is typically present but rarely the base peak due to the high internal energy imparted during ionization[4].
-
Steric Cleavage (The Trityl Pathway): The most thermodynamically favorable pathway is the ejection of a 2,4,5-trichlorophenyl radical (C₆H₂Cl₃•). This relieves the massive steric strain around the central carbon, yielding a bis(2,4,5-trichlorophenyl)methyl cation (m/z ~375). This secondary carbocation is highly resonance-stabilized (adopting a propeller-like conformation), making it a dominant fragment.
-
Halogen Ejection: Sequential losses of chlorine radicals ([M - Cl]⁺, [M - 2Cl]⁺•) are heavily favored due to the sheer density of halogens[5]. The isotopic cluster spans nearly 20 amu (e.g., m/z 550 to 568), requiring careful selected ion monitoring (SIM) window setup.
Electron Capture Negative Ionization (ECNI-MS)
For highly chlorinated compounds, ECNI is a game-changer[4]. The nine electronegative chlorine atoms act as a massive electron sink. When a reagent gas (like methane) is ionized to produce a bath of thermal electrons, tris(2,4,5-trichlorophenyl)methane captures an electron with an exceptionally high cross-section.
-
Dissociative Electron Attachment: The resulting radical anion[M]⁻• is highly unstable and rapidly dissociates to form a stable chloride anion ([Cl]⁻, m/z 35/37) or a [M - Cl]⁻ fragment. This focuses the ion current into a few specific m/z channels, increasing sensitivity by 2 to 3 orders of magnitude compared to EI.
Figure 1: Primary EI-MS fragmentation pathways of Tris(2,4,5-trichlorophenyl)methane.
Product Performance Comparison: Selecting the Right MS Platform
When determining the optimal analytical platform for this compound, researchers must weigh the need for structural confirmation against the required limit of detection (LOD). Below is an objective comparison of three primary MS configurations.
| Analytical Platform | Ionization Type | Primary Base Peak / Target Ions | Isotope Cluster Preservation | Est. LOD (On-Column) | Best Application Use-Case |
| GC-EI-MS | Hard (70 eV) | m/z 375, m/z 179, m/z 519 | Poor (Extensive fragmentation) | 10 - 50 pg | Structural elucidation; confirming synthesis products. |
| GC-ECNI-MS | Soft (Thermal e⁻) | m/z 35/37 ([Cl]⁻), [M-Cl]⁻ | Moderate (Depends on source temp) | 0.1 - 1.0 pg | Trace environmental analysis; high-sensitivity quantification. |
| LC-APCI-MS | Soft (Charge Transfer) | m/z 555 ([M+H]⁺) or [M-Cl]⁺ | Excellent (Minimal fragmentation) | 5 - 20 pg | Analysis in thermally labile or high-boiling point matrices. |
Data Synthesis Note: While LC-ESI-MS (Electrospray) is common in pharma, it performs poorly for this molecule because tris(2,4,5-trichlorophenyl)methane lacks acidic or basic functional groups to accept or donate a proton in the liquid phase. APCI is the mandatory alternative for LC workflows.
Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed with self-validating checkpoints. If the specified system suitability criteria are not met, the operator must halt and troubleshoot before proceeding.
Protocol A: GC-EI-MS for Structural Confirmation
Objective: Obtain a rich fragmentation spectrum to verify the synthesis or structural integrity of tris(2,4,5-trichlorophenyl)methane.
-
Sample Preparation: Dissolve the standard in GC-grade isooctane or hexane to a concentration of 10 µg/mL. Causality: Non-polar solvents prevent inlet degradation and ensure sharp peak focusing on the column head.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Inlet: 280°C, Splitless mode (purge valve opens at 1.0 min).
-
Oven Program: 100°C (hold 1 min) -> ramp at 20°C/min to 300°C (hold 10 min).
-
-
Mass Spectrometer Conditions:
-
Transfer Line: 290°C.
-
Ion Source: 230°C. Checkpoint: A source temperature below 230°C will cause severe peak tailing for bulky triphenylmethanes.
-
Electron Energy: 70 eV.
-
Acquisition: Full Scan (m/z 50–600).
-
-
System Suitability Validation: The spectrum must display the isotopic cluster for the [M - C₆H₂Cl₃]⁺ fragment centered at m/z 375. The ratio of m/z 373 to 375 must align with the theoretical isotopic distribution for 6 chlorine atoms.
Protocol B: GC-ECNI-MS for Trace Quantification
Objective: Achieve sub-picogram detection limits for environmental or residual monitoring.
-
Sample Preparation: Extract and concentrate the sample into non-halogenated solvents (e.g., toluene). Critical: Trace halogenated solvents (like DCM) will quench the thermal electron plasma, destroying ECNI sensitivity.
-
Chromatographic Conditions: Identical to Protocol A, but lower the injection volume to 1 µL to avoid overloading the source.
-
Mass Spectrometer Conditions:
-
Reagent Gas: Methane (CH₄) at a flow rate of ~2.0 mL/min (adjust to achieve a source pressure of ~1.5 × 10⁻⁴ Torr).
-
Ion Source: 150°C. Causality: Lower source temperatures increase the residence time of molecules in the source, drastically increasing the probability of electron capture[4].
-
Acquisition: SIM mode targeting m/z 35, 37, and the [M-Cl]⁻ cluster at m/z 519.
-
-
System Suitability Validation: The signal-to-noise (S/N) ratio for a 100 fg on-column injection must be ≥ 10:1 for the m/z 35 ion.
References
-
PubChem Compound Summary for CID 12488071: Tris(2,4,5-trichlorophenyl)methane National Center for Biotechnology Information (NIH). URL:[Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls National Institutes of Health (NIH) / PMC. URL:[Link]
-
Mass spectrometric ionization pattern of 209 polychlorinated biphenyls Dioxin 20XX International Symposium. URL:[Link]
-
Mass spectrometry analysis of polychlorinated biphenyls: chemical ionization and selected ion chemical ionization using methane as a reagent gas TechnoRep / Journal of the Serbian Chemical Society. URL:[Link]
-
Organic Free Radicals for Molecular Electronics and Spintronics Universitat Autònoma de Barcelona (UAB). URL:[Link]
-
A nanoporous molecular magnet with reversible solvent-induced mechanical and magnetic properties Nature Materials / ResearchGate. URL:[Link]
Sources
A Comparative Guide to Polychlorinated Triphenylmethanes: Tris(2,4,5-trichlorophenyl)methane vs. Perchlorotriphenylmethane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and materials science, polychlorinated triphenylmethanes represent a class of compounds with unique properties stemming from their sterically hindered and electronically modified structures. This guide provides a detailed comparison of two notable members of this family: tris(2,4,5-trichlorophenyl)methane and the fully chlorinated perchlorotriphenylmethane (PTM). We will delve into their synthesis, structural characteristics, key properties, and analytical methodologies, offering insights to guide their selection and application in research and development.
Introduction: The Intrigue of Polychlorinated Triphenylmethanes
The triphenylmethane scaffold is a cornerstone in the development of dyes, indicators, and functional materials. The systematic replacement of hydrogen with chlorine atoms on the phenyl rings dramatically alters the molecule's properties. This substitution induces significant steric hindrance around the central methane carbon, leading to propeller-like conformations and influencing bond lengths and angles. Electronically, the inductive effect of chlorine atoms modifies the reactivity and stability of the molecule and its potential radical and ionic derivatives.
This guide focuses on two distinct examples:
-
Tris(2,4,5-trichlorophenyl)methane: With nine chlorine atoms, this molecule presents a significant level of chlorination, leading to high thermal and chemical stability.
-
Perchlorotriphenylmethane (PTM): This fully chlorinated analogue, with fifteen chlorine atoms, represents the pinnacle of steric shielding and electronic modification within this series. Its corresponding radical is renowned for its exceptional stability.
Synthesis Strategies: Navigating Steric Hindrance
The synthesis of these highly chlorinated compounds is non-trivial, primarily due to the steric bulk of the substituted phenyl rings. The classical Friedel-Crafts reaction is a common approach, though reaction conditions must be carefully optimized to achieve the desired trisubstitution.
Synthesis of Tris(2,4,5-trichlorophenyl)methane
A plausible and documented synthetic route to tris(2,4,5-trichlorophenyl)methane involves a Friedel-Crafts-type reaction. One potential pathway starts from 1,2,4-trichlorobenzene and a suitable one-carbon electrophile in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of Tris(2,4,5-trichlorophenyl)methane
Objective: To synthesize tris(2,4,5-trichlorophenyl)methane via a Friedel-Crafts alkylation.
Materials:
-
1,2,4-Trichlorobenzene
-
Chloroform (or carbon tetrachloride followed by reduction)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous, inert solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (aqueous solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to the inert solvent.
-
Reactant Addition: A solution of 1,2,4-trichlorobenzene and chloroform in the inert solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C to manage the exothermic reaction).
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial to generate the electrophilic species from the one-carbon source. The choice of an inert solvent is to prevent side reactions with the catalyst. The low initial temperature helps to control the initial exothermic reaction, while the subsequent reflux provides the necessary energy to overcome the activation barrier for the multiple alkylation steps.
Synthesis of Perchlorotriphenylmethane (PTM)
The synthesis of PTM also relies on the Friedel-Crafts reaction, typically starting from hexachlorobenzene and carbon tetrachloride. The extreme steric hindrance makes this a challenging transformation. A more common and often higher-yielding approach is the synthesis of the perchlorotriphenylmethyl radical, which can then be reduced to PTM if the neutral compound is desired. A facile 3-step synthesis has been reported for a PTM triester radical, which provides a template for the synthesis of the parent PTM.[1]
Experimental Protocol: Synthesis of Perchlorotriphenylmethane Precursor
Objective: To synthesize a perchlorinated triphenylmethane core structure via a Friedel-Crafts reaction.
Materials:
-
Tetrachlorobenzene
-
Chloroform
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A three-necked flask is charged with anhydrous AlCl₃ and anhydrous CS₂ under a nitrogen atmosphere.
-
Reactant Addition: A solution of tetrachlorobenzene and chloroform in CS₂ is added dropwise to the stirred AlCl₃ suspension at low temperature (0-5 °C).
-
Reaction and Work-up: The mixture is stirred at room temperature and then refluxed for several hours. After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: The product is extracted with dichloromethane, and the organic phase is washed with water and brine, then dried over anhydrous sodium sulfate. After solvent evaporation, the crude product is purified by column chromatography.
Causality of Experimental Choices: The use of tetrachlorobenzene as a starting material, as opposed to hexachlorobenzene, can sometimes offer better reactivity. The subsequent steps to achieve the fully chlorinated structure would involve further chlorination under harsh conditions. The synthesis of the PTM radical often involves an oxidation step as the final part of the sequence, as the radical is exceptionally stable.[1]
Structural and Physical Properties: A Comparative Analysis
The degree of chlorination has a profound impact on the physical and chemical properties of these molecules.
| Property | Tris(2,4,5-trichlorophenyl)methane | Perchlorotriphenylmethane (PTM) |
| Molecular Formula | C₁₉H₇Cl₉[2][3] | C₁₉Cl₁₅ |
| Molecular Weight | 554.33 g/mol [2][3] | 848.98 g/mol |
| Appearance | White to off-white solid | Expected to be a white or pale yellow solid |
| Melting Point | Data not readily available | Data not readily available for the neutral molecule |
| Thermal Stability | Expected to be high; TGA data for the related tris(2,4,6-trichlorophenyl)methyl (TTM) radical derivatives show decomposition temperatures around 200-300°C[4][5] | Expected to be exceptionally high due to the high degree of chlorination and steric protection of the central carbon. |
| Solubility | Sparingly soluble in common organic solvents like hexane and methanol; likely more soluble in chlorinated solvents and aromatic solvents. | Expected to have very low solubility in most solvents due to its high molecular weight and symmetrical, non-polar nature. |
Chemical Properties and Reactivity
Chemical Stability
Both tris(2,4,5-trichlorophenyl)methane and PTM are expected to exhibit high chemical stability due to the steric shielding of the central methane carbon and the electron-withdrawing nature of the chlorine atoms. This makes the methine proton in tris(2,4,5-trichlorophenyl)methane significantly less acidic and the C-H bond less susceptible to oxidation compared to unsubstituted triphenylmethane. PTM, lacking any C-H bonds, is exceptionally inert.
Resistance to Hydrolysis and Oxidation: Both compounds are anticipated to be highly resistant to hydrolysis under normal conditions. The bulky trichlorophenyl groups protect the central carbon from nucleophilic attack. Similarly, oxidation of the central carbon is significantly hindered.
Formation of Radicals
A key difference between the two molecules lies in the properties of their corresponding radicals.
-
Tris(2,4,5-trichlorophenyl)methyl Radical: While not as extensively studied as the PTM radical, it is expected to be a relatively stable radical due to the delocalization of the unpaired electron over the three aromatic rings and the steric protection afforded by the chlorine atoms.
-
Perchlorotriphenylmethyl (PTM) Radical: The PTM radical is one of the most stable organic radicals known, with an estimated half-life of around 100 years. This remarkable stability is attributed to the complete steric shielding of the radical center by the fifteen chlorine atoms, which prevents dimerization and reaction with oxygen and other radical scavengers.
The stability of the PTM radical makes it a valuable tool in various fields:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Its sharp, single-line EPR spectrum makes it an excellent standard and a sensitive probe for oximetry.[1]
-
Dynamic Nuclear Polarization (DNP) NMR: PTM radicals are effective polarizing agents for enhancing NMR signals.[1]
-
Materials Science: The PTM core is being incorporated into novel materials with interesting magnetic and optical properties.
Environmental Persistence and Toxicity
The high degree of chlorination in both molecules raises concerns about their environmental fate and potential toxicity, drawing parallels with polychlorinated biphenyls (PCBs).
Environmental Persistence: Highly chlorinated aromatic compounds are notoriously persistent in the environment due to their resistance to biodegradation. They are lipophilic and tend to bioaccumulate in the fatty tissues of organisms. While specific data for tris(2,4,5-trichlorophenyl)methane and PTM is scarce, it is reasonable to assume they will exhibit high persistence and a potential for bioaccumulation.
Toxicity:
-
Perchlorotriphenylmethane: Specific toxicity data for PTM is not widely available. However, given its highly inert nature, its toxicity might be lower than that of less chlorinated analogues which can be metabolized to more reactive intermediates.
Analytical Characterization
A suite of analytical techniques is employed to characterize these complex molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of chlorinated hydrocarbons. The high boiling points of these compounds require appropriate GC conditions, including a high-temperature column and a suitable temperature program. The mass spectra will show characteristic isotopic patterns due to the presence of multiple chlorine atoms, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For tris(2,4,5-trichlorophenyl)methane, the ¹H NMR spectrum is expected to be complex, showing signals for the aromatic protons and a single peak for the methine proton. The chemical shift of the methine proton would be informative about the electronic environment of the central carbon.
-
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For PTM, which lacks protons, ¹³C NMR is an essential tool for structural confirmation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
For the radical species, EPR spectroscopy is the most important analytical technique. The PTM radical exhibits a simple, single-line spectrum at room temperature in solution, a consequence of the rapid tumbling and the absence of significant hyperfine coupling to the chlorine nuclei.[1]
Visualization of Structures and Workflows
Caption: Chemical structures of Tris(2,4,5-trichlorophenyl)methane and Perchlorotriphenylmethane.
Caption: General workflow for the synthesis of polychlorinated triphenylmethanes.
Conclusion and Future Perspectives
Tris(2,4,5-trichlorophenyl)methane and perchlorotriphenylmethane represent two fascinating examples of how extensive chlorination can be used to tune the properties of a common organic scaffold. While tris(2,4,5-trichlorophenyl)methane is a stable, highly chlorinated building block, perchlorotriphenylmethane and its exceptionally stable radical derivative have opened up new avenues in materials science and spectroscopy.
The choice between these two compounds will depend on the specific application. For research requiring a highly stable and sterically demanding, yet still functionalizable (via the C-H bond) core, tris(2,4,5-trichlorophenyl)methane may be a suitable candidate. In contrast, for applications demanding extreme inertness and access to a persistent radical species, perchlorotriphenylmethane is the unparalleled choice.
Future research will likely focus on the development of more efficient and selective synthetic routes to these and other polychlorinated triphenylmethanes. Furthermore, a deeper understanding of their toxicological profiles and environmental fate is crucial for their responsible application. The unique properties of these molecules, particularly the PTM radical, will undoubtedly continue to inspire the design of novel functional materials for a wide range of applications.
References
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Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl To Synthesize New Paramagnetic Glassy Molecular Materials. J. Org. Chem. 2008, 73 (9), 3568–3575. [Link]
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Synthesis and characterization of a perchlorotriphenylmethyl (trityl) triester radical: a potential sensor for superoxide and oxygen in biological systems. PMC. [Link]
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Tris(2,4,5-trichlorophenyl)methane | C19H7Cl9 | CID 12488071. PubChem. [Link]
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Tris(2,4,5-trichlorophenyl)methane (SD 14513) — Chemical Substance Information. ChemInform. [Link]
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Highly photostable and emissive thienyl-containing tris(2,4,6-trichlorophenyl)methyl radicals. RSC Publishing. [Link]
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Novel Luminescent Benzimidazole-Substituent Tris(2,4,6-trichlorophenyl)methyl Radicals: Photophysics, Stability, and Highly Efficient Red-Orange Electroluminescence. ACS Publications. [Link]
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Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acceptor. ScienceDirect. [Link]
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Correlation of the EPR properties of perchlorotriphenylmethyl radicals and their efficiency as DNP polarizers. PubMed. [Link]
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Perchlorinated Triarylmethyl Radical 99% Enriched 13C at the Central Carbon as EPR Spin Probe Highly Sensitive to Molecular Tumbling. PMC. [Link]
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The perchlorotriphenylmethyl (PTM) radical. ResearchGate. [Link]
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Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry. Chinese Chemical Society. [Link]
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TRIS(2,4,5-TRICHLOROPHENYL)METHANE. Inxight Drugs. [Link]
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Tris(2,4,5-trichlorophenyl)methane (SD 14513) — Chemical Substance Information. ECHA. [Link]
- A method of making 2,4,5-trichlorophenol.
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TRIS(2,4,5-TRICHLOROPHENYL)METHANE. Inxight Drugs. [Link]
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A Methodological Guide to Benchmarking Novel Chlorinated Triarylmethane Derivatives for Semiconductor Applications
Executive Summary: The exploration of novel molecular scaffolds is a cornerstone of progress in organic electronics. Triarylmethanes, a class of compounds well-known for their applications as dyes and, more recently, as highly efficient light emitters in their radical form, present an intriguing but largely unexplored frontier for charge-transporting semiconductor applications.[1][2] This guide introduces a comprehensive benchmarking workflow for evaluating the semiconductor potential of a specific subclass: heavily chlorinated, non-radical triarylmethane derivatives, using tris(2,4,5-trichlorophenyl)methane (TCPM) as a primary case study. Due to the nascent stage of research into this specific compound class for electronics, this document focuses on establishing a rigorous, self-validating methodology. We will detail the essential sequence of computational pre-screening, physicochemical characterization, device fabrication, and electrical testing required to assess performance and guide future molecular design. The protocols and data presented herein, while using a hypothetical TCPM derivative for illustration, are grounded in established, state-of-the-art practices for organic semiconductor characterization.[3][4]
Part 1: Foundational Characterization: From In Silico Prediction to a Material's Intrinsic Properties
Before committing to the resource-intensive process of device fabrication, a thorough understanding of a candidate molecule's fundamental properties is essential. This initial phase serves to validate the core hypothesis—that the electron-deficient nature of a heavily chlorinated core is conducive to n-type charge transport—and to determine the practical processing conditions.
Computational Pre-Screening: Guiding Synthesis
Modern materials discovery is often accelerated by computational chemistry.[5] Methods like Density Functional Theory (DFT) are invaluable for predicting key electronic properties before a molecule is even synthesized.[6][7] For a hypothetical derivative, tris(2,4,5-trichlorophenyl)methane substituted with hexyl chains (TCPM-C6) for solubility, we would first perform DFT calculations to estimate its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is a primary indicator of potential n-type (electron-transporting) behavior.
Physicochemical Analysis: Establishing Ground Truth
Following synthesis, the predicted properties must be validated experimentally. These measurements are critical as they dictate the device architecture and processing parameters.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Objective: To experimentally determine the HOMO and LUMO energy levels.
-
Methodology:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile).
-
Dissolve a small quantity (0.5-1.0 mg/mL) of the TCPM derivative in the electrolyte solution.
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Calibrate the system by measuring the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Scan the potential to measure the onset of the first oxidation (E_ox) and reduction (E_red) potentials of the TCPM derivative.
-
Calculate the energy levels using the empirical formulas:
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
-
-
Causality: The HOMO/LUMO levels determine the energy barrier for charge injection from the device electrodes.[4] Matching these levels with the work function of the electrodes is crucial for efficient device operation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the material.
-
Methodology:
-
Place a small sample (5-10 mg) of the TCPM derivative in a TGA crucible.
-
Heat the sample under an inert nitrogen atmosphere at a constant ramp rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% mass loss occurs.
-
-
Causality: High thermal stability (T_d > 300 °C) is essential for materials that will be processed using thermal evaporation in a vacuum, a common technique for creating high-quality thin films.
Workflow for Initial Material Characterization
Caption: Workflow from computational prediction to experimental validation of key material properties.
Table 1: Hypothetical Physicochemical Properties of TCPM-C6 vs. a Standard Benchmark
| Property | TCPM-C6 (Hypothetical) | P3HT (Typical, p-type) | Justification for Importance |
| Predicted LUMO (DFT) | -3.1 eV | -3.0 eV | Guides synthesis; predicts electron-accepting ability. |
| Predicted HOMO (DFT) | -6.5 eV | -5.2 eV | Predicts electron-donating ability and air stability. |
| Experimental LUMO (CV) | -3.2 eV | -3.2 eV | Determines electron injection barrier from electrodes. |
| Experimental HOMO (CV) | -6.7 eV | -5.2 eV | Determines hole injection barrier and oxidative stability. |
| Decomposition Temp. (TGA) | 315 °C | 400 °C | Defines the upper limit for thermal processing methods. |
Part 2: The OFET Testbed: Fabricating a Standardized Device
The Organic Field-Effect Transistor (OFET) is the definitive tool for measuring the intrinsic charge transport characteristics of a semiconductor.[8][9] We will employ a bottom-gate, top-contact (BGTC) architecture, which is widely used for material screening due to its fabrication reliability.[3]
Experimental Protocol: BGTC OFET Fabrication (Solution-Processing)
-
Objective: To create a standardized transistor device to measure the field-effect mobility of the TCPM derivative.
-
Methodology:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a 200 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric).
-
Substrate Cleaning: Clean the wafer by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of N₂.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This is done by immersing the substrate in a dilute OTS/toluene solution. The OTS layer promotes ordered molecular packing of the organic semiconductor and passivates charge traps.[10]
-
Semiconductor Deposition: Prepare a solution of the TCPM-C6 derivative (e.g., 5 mg/mL in chloroform). Spin-coat the solution onto the treated substrate to form a thin film (~40 nm).
-
Film Annealing: Anneal the film at a temperature below its T_d (e.g., 120 °C) to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor layer. The channel length (L) and width (W) are defined by the mask.
-
-
Trustworthiness: This protocol is self-validating. Poor substrate cleaning or ineffective surface treatment will result in dewetting of the semiconductor film, which is immediately observable. Inconsistent film thicknesses, checked via profilometry, would lead to high device-to-device variation, signaling a flaw in the spin-coating step.
OFET Fabrication Workflow
Caption: Step-by-step fabrication process for a bottom-gate, top-contact (BGTC) OFET.
Part 3: Electrical Benchmarking: Quantifying Performance
With fabricated devices, we can now measure their electrical characteristics and extract the key performance metrics that define a semiconductor's utility. Measurements are typically performed in an inert atmosphere (a glovebox) or vacuum using a semiconductor parameter analyzer connected to a probe station.
Measurement and Data Extraction
Two primary sets of measurements are taken:
-
Transfer Characteristics: The source-drain current (I_ds) is measured while sweeping the gate voltage (V_g) at a fixed, high source-drain voltage (V_ds). This curve reveals the on/off ratio and threshold voltage.
-
Output Characteristics: I_ds is measured while sweeping V_ds at various fixed V_g values. This confirms classic transistor behavior, including linear and saturation regimes.[4]
From these curves, we extract three critical metrics:
-
Field-Effect Mobility (µ): This value quantifies how efficiently charge carriers move through the material under an applied electric field. It is calculated from the slope of the transfer curve in the saturation regime. Higher mobility is essential for high-speed applications.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum current when the transistor is "on" to the minimum current when it is "off." A high ratio (>10⁵) is critical for digital logic applications to distinguish between states and for low power consumption.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on." A V_th near 0 V is desirable for low-voltage operation.
Logic of Performance Metric Extraction
Caption: Relationship between applied voltages, measured curves, and extracted performance metrics.
Comparative Analysis
The ultimate goal of benchmarking is comparison. The performance of the novel TCPM derivative must be contextualized against established, high-performance materials.
Table 2: Hypothetical OFET Performance Benchmarking
| Parameter | TCPM-C6 (Hypothetical) | Pentacene (p-type Std.) | PCBM (n-type Std.) |
| Transport Type | n-type | p-type | n-type |
| Mobility (µ) [cm²/Vs] | 5 x 10⁻³ | ~ 1.0 | ~ 0.1 |
| On/Off Ratio | 10⁴ | > 10⁶ | > 10⁵ |
| Threshold Voltage (V_th) [V] | +25 V | -20 V | +30 V |
| Processing Method | Solution (Spin-Coat) | Vacuum (Evaporation) | Solution (Spin-Coat) |
Analysis of Hypothetical Results: The illustrative data for TCPM-C6 suggests a promising, albeit unoptimized, n-type material. The mobility of 5 x 10⁻³ cm²/Vs is a solid starting point for a novel material class. The on/off ratio of 10⁴, however, indicates potentially high off-state leakage current, which could be due to impurities or trap states at the dielectric interface. The positive threshold voltage confirms n-type operation (electron accumulation) but is relatively high, suggesting that further optimization of the dielectric surface or device architecture is needed to enable low-voltage operation.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-step workflow for the comprehensive benchmarking of novel semiconductor candidates, using the unexplored class of chlorinated triarylmethanes as a model system. By integrating computational prediction, fundamental physicochemical analysis, and standardized device fabrication and testing, this methodology provides a reliable framework for assessing material potential.
The hypothetical results for our TCPM derivative demonstrate the successful validation of an initial hypothesis (n-type transport) while simultaneously identifying clear targets for future optimization (improving on/off ratio and lowering threshold voltage). Subsequent research should focus on molecular engineering—modifying the side-chains to improve packing and solubility, and altering the core structure to fine-tune energy levels—to build upon this foundational benchmark and unlock the full potential of this novel class of organic semiconductors.
References
-
Title: OFETs: Fabrication and Characterization Source: Scribd URL: [Link]
- Title: Organic field effect transistors : theory, fabrication and characterization Source: Kymissis, Ioannis URL
-
Title: Benchmarking coarse-grained models of organic semiconductors via deep backmapping Source: Frontiers URL: [Link]
-
Title: Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism Source: University of Pennsylvania ScholarlyCommons URL: [Link]
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Title: Fabrication and Characterization of Organic Field Effect Transistor Source: Request PDF on ResearchGate URL: [Link]
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Title: Triarylmethyl Radical-Based High-Efficiency OLED Source: Encyclopedia.pub URL: [Link]
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Title: Benchmark Data Set of Crystalline Organic Semiconductors Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Benchmark Data Set of Crystalline Organic Semiconductors Source: Request PDF on ResearchGate URL: [Link]
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Title: Benchmark Data Set of Crystalline Organic Semiconductors Source: ACS Publications (Journal of Chemical Theory and Computation) URL: [Link]
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Title: Benchmark Data Set of Crystalline Organic Semiconductors (Alternate ACS Link) Source: ACS Publications (Journal of Chemical Theory and Computation) URL: [Link]
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Title: Triarylmethane Mechanophores Enable Full-Visible Spectrum Mechanochromism Source: ACS Publications (Macromolecules) URL: [Link]
-
Title: Tris(2,4,5-trichlorophenyl)methane Source: PubChem URL: [Link]
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Title: Tris(2,4,5-trichlorophenyl)methane (SD 14513) — Chemical Substance Information Source: ChemSec URL: [Link]
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Title: Triarylmethane dye Source: Wikipedia URL: [Link]
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Title: Luminescent Radicals Based on the Tris(trichlorophenyl)methyl acceptor: How to Choose the Donor Component Source: Request PDF on ResearchGate URL: [Link]
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- 10. researchgate.net [researchgate.net]
Tris(2,4,5-trichlorophenyl)methane: Comprehensive Laboratory Disposal and Thermal Destruction Protocol
Executive Summary & Chemical Profile
Tris(2,4,5-trichlorophenyl)methane (CAS 70757-50-5) is a highly chlorinated organic compound utilized as a rigid, halogen-rich precursor in advanced materials science, organic framework synthesis, and catalytic systems. Due to its nine chlorine atoms and stable triarylmethane core, this compound presents severe ecological and human health risks if disposed of improperly. Specifically, low-temperature combustion or standard municipal waste processing can synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic persistent organic pollutants known.
This guide outlines the mandatory, field-proven operational procedures for the segregation, packaging, and ultimate thermal destruction of Tris(2,4,5-trichlorophenyl)methane. By understanding the causality behind these protocols, laboratories can ensure full regulatory compliance and zero-emission of dioxin-like compounds.
Hazard Characterization & Regulatory Context
Before handling waste, scientists must understand the physicochemical properties driving the disposal requirements. The high chlorine content dictates a specialized destruction pathway to prevent the release of corrosive gases and carcinogenic byproducts.
Table 1: Physicochemical & Hazard Profile of Tris(2,4,5-trichlorophenyl)methane
| Property / Hazard | Value / Classification | Mechanistic Implication for Disposal |
| CAS Number | 70757-50-5 | Required for regulatory tracking, manifesting, and hazardous waste labeling. |
| Molecular Formula | C19H7Cl9 | 56.6% Chlorine by weight; high potential for HCl and Cl₂ gas generation during combustion. |
| Molecular Weight | 554.3 g/mol | Heavy, dense organic structure requiring prolonged residence time in incinerators to ensure complete oxidation. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates strict PPE (nitrile/neoprene gloves, splash goggles) during waste consolidation to prevent dermal and ocular irritation. |
| Combustion Byproducts | PCDDs, PCDFs, HCl, Cl₂ | Absolute prohibition on standard municipal or low-temperature laboratory incineration. Requires >1,200°C thermal destruction. |
Quantitative data synthesized from the1 [3] and 2 [4].
Laboratory Segregation & Packaging Protocol
Trustworthy disposal begins at the laboratory bench. Cross-contamination of halogenated waste with incompatible solvents can trigger exothermic reactions or complicate downstream destruction. Every step in this protocol is designed as a self-validating system to mitigate risk before the waste leaves your facility.
Step-by-Step Waste Consolidation Workflow
-
Source Segregation: Isolate Tris(2,4,5-trichlorophenyl)methane waste (solid residues, contaminated filter paper, or dissolved solutions) strictly into a designated "Halogenated Organic Waste" stream. Causality: Mixing with non-halogenated solvents (e.g., acetone, ethanol) unnecessarily increases the volume of highly regulated, expensive-to-treat waste and can alter the required combustion thermodynamics.
-
Containerization: Use UN-rated, chemically compatible containers such as high-density polyethylene (HDPE) or PTFE-lined amber glass. Causality: Avoid standard metal drums; trace moisture combined with chlorinated organics can generate hydrochloric acid (HCl) over time, leading to corrosive structural failure of the container.
-
Headspace Management: Leave at least 20% headspace in liquid waste containers. Causality: Halogenated solvents often have high coefficients of thermal expansion. Headspace prevents pressure buildup and container rupture during transport.
-
Labeling & Manifesting: Clearly label the container with the full chemical name, CAS 70757-50-5, and the applicable GHS hazard pictograms.
-
Storage: Store in a cool, well-ventilated secondary containment tray away from strong oxidizing agents (e.g., potassium permanganate) and alkaline metals.
The Thermodynamics of Dioxin Prevention (Mechanistic Justification)
Why is specialized incineration required?
The triarylmethane structure of Tris(2,4,5-trichlorophenyl)methane contains pre-formed chlorinated aromatic rings [1]. If exposed to temperatures between 250°C and 600°C, these rings undergo condensation and radical coupling reactions to form PCDDs and PCDFs. The 3 has established that these dioxins are potent AhR (aryl hydrocarbon receptor) agonists, endocrine disruptors, and known human carcinogens [2].
To bypass the thermodynamic window of dioxin formation, the waste must be subjected to High-Temperature Rotary Kiln Incineration . The EPA mandates that recalcitrant chlorinated organics be exposed to temperatures exceeding 1,200°C with a prolonged residence time (typically >2 seconds) and an excess of oxygen [5]. This guarantees complete oxidation, cleaving the highly stable C-C and C-Cl bonds to yield simple, manageable molecules: CO₂, H₂O, and HCl.
Thermal Destruction & Emission Control Pathway
The destruction of Tris(2,4,5-trichlorophenyl)methane is a multi-stage engineered process. The following diagram illustrates the critical path from laboratory segregation to safe environmental emission.
Workflow for the thermal destruction of highly chlorinated organic waste.
Post-Combustion Quenching and Scrubbing
Even after complete destruction at >1,200°C, dioxins can re-form via de novo synthesis if the exhaust gases cool slowly through the 250–400°C range in the presence of fly ash, which acts as a catalytic surface [5]. To prevent this, specialized disposal facilities utilize the following downstream controls:
-
Rapid Quenching: The incinerator exhaust is immediately injected with atomized water, crashing the temperature from >1,200°C to below 200°C in milliseconds. Causality: This effectively freezes the thermodynamic state, denying the time and temperature required for de novo dioxin synthesis.
-
Alkaline Scrubbing: The combustion of C₁₉H₇Cl₉ generates massive amounts of hydrogen chloride (HCl) and chlorine gas (Cl₂). The quenched gas is passed through a wet scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), neutralizing the corrosive acids into benign salts (NaCl/CaCl₂) and water.
-
Particulate Filtration: Finally, baghouse filters capture any remaining fly ash, which is then tested for residual toxicity before being sent to a secure hazardous waste landfill.
References
- Title: Tris(2,4,5-trichlorophenyl)
- Source: World Health Organization (WHO)
- Title: Tris(2,4,5-trichlorophenyl)
- Title: Tris(2,4,5-trichlorophenyl)methane (SD 14513)
- Title: Dioxin Treatment Technologies (Part 4 of 8)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

